molecular formula C15H23N B169635 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 116233-17-1

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B169635
CAS No.: 116233-17-1
M. Wt: 217.35 g/mol
InChI Key: NDQSUCPZRPRYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3) is a high-value chemical intermediate in pharmaceutical research, particularly in developing Retinoid X Receptor (RXR) agonists . This tetrahydronaphthalene derivative, with the molecular formula C14H21N and a molecular weight of 203.32 g/mol, serves as a key synthetic precursor for compounds like bexarotene, an FDA-approved therapy for cutaneous T-cell lymphoma . Researchers utilize this amine to create novel rexinoids that modulate RXR-dependent pathways, which are central to cell differentiation, proliferation, and metabolism, and are being investigated for applications in oncology and neurodegenerative diseases . Its rigid, pentamethyl-tetrahydronaphthalene structure provides a optimal hydrophobic framework for binding to nuclear receptors. The compound has a melting point of 63-65°C . It is essential to handle this material with appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, should be worn. All handling should be performed in a chemical fume hood . Applications & Research Value: This amine is fundamental for structure-activity relationship (SAR) studies aimed at developing selective RXR modulators (SNuRMs) with improved therapeutic profiles and reduced side effects . Its primary research value lies in its role as a building block for constructing ligands that can selectively activate RXR homodimers or specific permissive heterodimers (e.g., with LXR or PPAR), while minimizing unwanted cross-signaling through non-permissive pathways (e.g., with VDR or TR) . This selectivity is crucial for advancing new treatments for leukemia, breast cancer, and metabolic disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQSUCPZRPRYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280546
Record name 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116233-17-1
Record name 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry, likely as a retinoid X receptor (RXR) modulator. The synthesis involves a three-stage process: the construction of the core pentamethyl-tetrahydronaphthalene scaffold, subsequent regioselective nitration, and final reduction to the target amine. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to facilitate a thorough understanding for professionals in drug discovery and development.

Overall Synthetic Strategy

The proposed synthesis of this compound is conceptualized in three principal stages:

  • Stage 1: Synthesis of the Core Scaffold: Preparation of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

  • Stage 2: Functionalization of the Aromatic Ring: Regioselective nitration of the pentamethyl-tetrahydronaphthalene intermediate.

  • Stage 3: Formation of the Target Amine: Reduction of the nitro-intermediate to yield the final product.

Synthetic_Workflow Start Starting Materials Core Stage 1: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalene Start->Core Nitration Stage 2: Nitration Core->Nitration Reduction Stage 3: Reduction Nitration->Reduction Product 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine Reduction->Product

Figure 1: Overall synthetic workflow for the target molecule.

Experimental Protocols

Stage 1: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene

The synthesis of the core scaffold is based on the procedure reported for the preparation of an intermediate in the synthesis of Bexarotene, a known RXR agonist.[1][2] This involves a Friedel-Crafts alkylation reaction.

Protocol:

A plausible synthetic route involves the reaction of p-cymene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • To a stirred solution of p-cymene in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).

  • Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Molar Equivalent
p-CymeneC₁₀H₁₄134.22(To be determined)1.0
2,5-Dichloro-2,5-dimethylhexaneC₈H₁₆Cl₂183.12(To be determined)1.0-1.2
Aluminum Chloride (Anhydrous)AlCl₃133.34(To be determined)1.0-1.5

Table 1: Reagents for the synthesis of the core scaffold.

Stage 2: Nitration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene

The introduction of the amino group is achieved through nitration of the aromatic ring followed by reduction. The regioselectivity of the nitration is directed by the existing alkyl substituents. In the case of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (an alternative numbering for the same compound), the position ortho to the methyl group and para to the gem-dimethyl substituted benzylic position is expected to be the most activated and sterically accessible for electrophilic substitution. Therefore, nitration is predicted to occur at the C2 position.

Protocol:

  • Dissolve 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as acetic anhydride or dichloromethane and cool the solution to 0-5 °C.

  • Slowly add a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), while maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Molar Equivalent
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthaleneC₁₅H₂₂202.34(To be determined)1.0
Nitric Acid (fuming)HNO₃63.01(To be determined)1.0-1.2
Sulfuric Acid (concentrated)H₂SO₄98.08(Catalytic or stoichiometric)-
Acetic AnhydrideC₄H₆O₃102.09(Solvent/Reagent)-

Table 2: Reagents for the nitration reaction.

Stage 3: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean method.

Protocol:

  • Dissolve 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 1-4 atm).

  • Monitor the reaction by TLC or the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to yield this compound.

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Molar Equivalent
2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthaleneC₁₅H₂₁NO₂247.34(To be determined)1.0
Palladium on Carbon (10%)Pd/C-(Catalytic amount)-
Hydrogen GasH₂2.02(Excess)-

Table 3: Reagents for the reduction reaction.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Expected Yield (%) Physical State Key Spectroscopic Data (Predicted)
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthaleneC₁₅H₂₂202.3460-80Colorless oil¹H NMR: signals for aromatic protons, benzylic protons, and multiple methyl groups.
2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthaleneC₁₅H₂₁NO₂247.3470-90Yellow solid/oil¹H NMR: Downfield shift of aromatic protons. IR: Strong absorptions around 1520 and 1350 cm⁻¹ (NO₂ stretch).
This compoundC₁₅H₂₃N217.3585-95Solid/Oil¹H NMR: Appearance of a broad singlet for NH₂ protons. IR: N-H stretching vibrations around 3300-3500 cm⁻¹.

Table 4: Summary of quantitative data for key compounds in the synthetic pathway.

Visualization of Reaction Pathway

Reaction_Pathway cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction p-Cymene p-Cymene C₁₀H₁₄ Core_Intermediate 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene C₁₅H₂₂ p-Cymene->Core_Intermediate DCMH 2,5-Dichloro-2,5-dimethylhexane C₈H₁₆Cl₂ DCMH->Core_Intermediate AlCl3 AlCl₃ AlCl3->Core_Intermediate Nitro_Intermediate 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene C₁₅H₂₁NO₂ Core_Intermediate->Nitro_Intermediate Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ Final_Product This compound C₁₅H₂₃N Nitro_Intermediate->Final_Product Reduction H2_PdC H₂ / Pd-C

Figure 2: Detailed reaction pathway for the synthesis.

This technical guide outlines a feasible and well-precedented synthetic route to this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and likely biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related and well-characterized analog, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, and established synthetic methodologies for similar chemical scaffolds.

Physicochemical Properties

Table 1: Physicochemical Properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and Estimated Properties for the Pentamethyl Analog

Property5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amineThis compound (Estimated)
Molecular Formula C₁₄H₂₁NC₁₅H₂₃N
Molecular Weight 203.32 g/mol ~217.35 g/mol
XLogP3 4.4~4.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 11
Exact Mass 203.167400 g/mol ~217.183050 g/mol
Topological Polar Surface Area 26 Ų26 Ų
Heavy Atom Count 1516
Complexity 183~200

Data for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine sourced from PubChem.[1] Estimated values for the pentamethyl analog are based on the addition of a single methyl group.

Experimental Protocols: A Plausible Synthetic Route

A specific, validated synthesis protocol for this compound is not currently described in the literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions, such as Friedel-Crafts alkylation and subsequent functional group manipulations.

Proposed Synthetic Workflow:

G A 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) A->B C 2-Acetyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene B->C D Grignard Reaction (Methylmagnesium Bromide) C->D E 2-(1-Hydroxyethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene D->E F Dehydration (Acid Catalyst) E->F G 5,5,8,8-Tetramethyl-2-vinyl-5,6,7,8-tetrahydronaphthalene F->G H Hydroboration-Oxidation G->H I 2-(1-Hydroxyethyl)-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene H->I J Oxidation (PCC or Swern) I->J K 2-Acetyl-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene J->K L Reductive Amination (NH₃, NaBH₃CN) K->L M This compound L->M G cluster_0 Cytoplasm cluster_1 Nucleus Agonist RXR Agonist (e.g., Pentamethyl-tetrahydronaphthalen -2-amine derivative) Agonist->Agonist_nuc Cellular Uptake RXR RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner NR (e.g., RAR, PPAR, LXR) Partner->Heterodimer CoR Co-repressor Heterodimer->CoR Dissociation DNA Response Element (DNA) Heterodimer->DNA CoA Co-activator Heterodimer->CoA Recruitment CoR->Heterodimer Binding Transcription Gene Transcription CoA->Transcription Agonist_nuc->Heterodimer Binding & Activation

References

The Putative Mechanism of Action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine belongs to the chemical class of tetrahydronaphthalenes, which includes several synthetic and natural compounds known to interact with nuclear receptors. Its core structure is highly similar to that of Bexarotene (LGD1069), a potent and selective agonist of the Retinoid X Receptors (RXRs). RXRs are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism. This guide will explore the hypothesized mechanism of action of this compound by leveraging the extensive research conducted on Bexarotene and its analogs.

Core Putative Mechanism: Activation of Retinoid X Receptors (RXRs)

The proposed primary mechanism of action for this compound is the selective binding to and activation of RXRs. There are three main subtypes of RXR: RXRα, RXRβ, and RXRγ. Upon activation by an agonist, RXRs undergo a conformational change that facilitates their function as transcription factors.

RXRs can function as both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). The specific dimerization partner determines the target genes that will be regulated.

Signaling Pathway

The binding of an RXR agonist like this compound to the ligand-binding domain (LBD) of an RXR is the initiating step in a cascade of molecular events that ultimately leads to the modulation of gene expression.

In an inactive state, RXR heterodimers are bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. In this unbound state, the receptor complex is associated with corepressor proteins (e.g., NCoR, SMRT) which promote a condensed chromatin structure, thereby repressing gene transcription.

Upon agonist binding, the RXR undergoes a conformational change. This altered conformation leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins (e.g., SRC-1, p300/CBP). These coactivators then facilitate the recruitment of the basal transcription machinery, leading to the initiation of target gene transcription.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State cluster_dna DNA Agonist 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine RXR_active RXR Agonist->RXR_active Binds & Activates RXR_inactive RXR Partner_inactive Partner (e.g., RAR, LXR) RXR_inactive->Partner_inactive Heterodimerization CoRepressor Co-Repressor (NCoR/SMRT) Partner_inactive->CoRepressor Recruitment HRE Hormone Response Element (HRE) Partner_inactive->HRE CoRepressor->HRE Binds to DNA Partner_active Partner RXR_active->Partner_active Heterodimerization CoActivator Co-Activator (SRC-1, p300) Partner_active->CoActivator Recruitment Partner_active->HRE CoActivator->HRE Binds to Complex TargetGene Target Gene Transcription HRE->TargetGene Initiates

Caption: Putative RXR signaling pathway for this compound.

Quantitative Data (Based on Bexarotene)

The following tables summarize the quantitative pharmacological data for Bexarotene, which serves as a proxy for the expected activity of its structural analog, this compound.

Table 1: Binding Affinities of Bexarotene for RXR Isoforms

Receptor IsoformDissociation Constant (Kd) (nM)Reference
RXRα14 ± 2[1][2]
RXRβ21 ± 4[1][2]
RXRγ29 ± 7[1][2]

Table 2: Functional Activity of Bexarotene on RXR Isoforms

Receptor IsoformEC50 (nM)Reference
RXRα33[1][3]
RXRβ24[1][3]
RXRγ25[1][3]

EC50 values were determined in a transcriptional activation assay in CV-1 cells.[1] Bexarotene exhibits over 300-fold selectivity for RXRs over RARs (EC50 > 10,000 nM for RARs).[1][3]

Experimental Protocols

To experimentally validate the putative mechanism of action of this compound, the following experimental protocols, commonly used for characterizing RXR modulators, are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of the test compound for the different RXR isoforms.

Objective: To quantify the direct interaction between the test compound and the RXR ligand-binding domain.

Methodology:

  • Receptor Preparation: Human RXRα, RXRβ, and RXRγ ligand-binding domains are expressed and purified.

  • Radioligand: A radiolabeled RXR agonist with high affinity, such as [3H]-Bexarotene, is used.

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the purified RXR LBD in the presence of increasing concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated using a filtration method.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified RXR LBD - [3H]-Bexarotene (Radioligand) - Test Compound (Serial Dilutions) start->prepare_reagents incubation Incubate RXR LBD, Radioligand, and Test Compound prepare_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay to determine RXR affinity.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the functional activity of the test compound as an agonist or antagonist of RXR-mediated transcription.

Objective: To determine the ability of the test compound to activate or inhibit gene expression through an RXR-dependent pathway.

Methodology:

  • Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.

  • Plasmids:

    • An expression vector for the full-length human RXRα, RXRβ, or RXRγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an RXR response element (RXRE).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Assay Procedure:

    • Cells are co-transfected with the expression, reporter, and control plasmids.

    • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.

    • Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to a vehicle control is calculated, and an EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

Luciferase_Reporter_Assay_Workflow start Start transfection Co-transfect cells with: - RXR expression plasmid - RXRE-luciferase reporter plasmid - Renilla control plasmid start->transfection incubation Incubate for protein expression transfection->incubation treatment Treat cells with test compound (various concentrations) incubation->treatment lysis Lyse cells treatment->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Data Analysis: - Normalize Firefly to Renilla signal - Calculate fold activation - Determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for a luciferase reporter gene assay to measure RXR functional activity.

Conclusion

Based on its structural similarity to Bexarotene, this compound is putatively a selective agonist of the retinoid X receptors. Its mechanism of action is likely to involve binding to the ligand-binding domain of RXRs, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating the transcription of target genes. The pharmacological profile of this compound is expected to be similar to that of Bexarotene, with potent activation of all three RXR isoforms. The experimental protocols outlined in this guide provide a framework for the empirical validation of this hypothesized mechanism of action and the detailed characterization of this compound's pharmacological properties. Further research is warranted to confirm these hypotheses and to explore the full therapeutic potential of this and related molecules.

References

Spectroscopic Data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of experimental spectroscopic data (NMR, IR, MS) for the specific compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Consequently, the detailed technical guide requested by researchers, scientists, and drug development professionals cannot be fully compiled at this time. This report outlines the findings and identifies the existing data gap.

While no direct data is available for the pentamethyl derivative, information on a structurally related compound, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine , has been identified. This compound is listed in the PubChem database with the molecular formula C14H21N[1]. However, even for this close analog, experimental spectroscopic data are not provided.

The absence of this foundational data prevents the creation of the requested in-depth technical guide, which would include structured data tables and detailed experimental protocols. The significant structural impact of the additional methyl group on the aromatic ring in the target compound means that data from other, less substituted, tetrahydronaphthalene amines would not be a reliable proxy for predicting its spectroscopic characteristics.

Path Forward: Experimental Determination

To obtain the necessary spectroscopic data for this compound, experimental synthesis and subsequent analysis are required. The logical workflow for such an endeavor is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir Infrared (IR) Spectroscopy purification->ir interpretation Structure Elucidation & Spectral Assignment nmr->interpretation ms->interpretation ir->interpretation reporting Data Compilation & Reporting interpretation->reporting

References

In-depth Technical Guide on the Crystal Structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available crystallographic data, experimental protocols, and potential biological significance.

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide aims to provide a thorough analysis of the crystal structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. However, a comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific crystallographic and experimental data for this particular compound. While information on related tetrahydronaphthalene derivatives exists, data directly pertaining to the atomic coordinates, unit cell parameters, and detailed molecular geometry of this compound remains unpublished. This document will summarize the available information on structurally similar compounds and outline the necessary experimental procedures to determine the crystal structure and elucidate potential biological activities, thereby serving as a foundational resource for future research endeavors.

Introduction

This compound belongs to the tetralin class of chemical compounds, which are derivatives of tetrahydronaphthalene. Molecules with this core structure are of interest in medicinal chemistry due to their presence in various biologically active compounds. The specific substitution pattern of a pentamethyl and an amine group suggests potential for interaction with biological targets. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design.

Current State of Knowledge

As of the date of this publication, a crystallographic study of this compound has not been reported in the peer-reviewed scientific literature. Consequently, quantitative data regarding its crystal structure, such as bond lengths, bond angles, and unit cell dimensions, are not available. Public chemical databases like PubChem provide basic information such as the molecular formula (C15H23N) and computed properties, but no experimental crystallographic data.

Proposed Experimental Workflow for Crystal Structure Determination

To address the current knowledge gap, the following experimental workflow is proposed for the determination of the crystal structure of this compound.

experimental_workflow synthesis Synthesis of Compound purification Purification and Characterization synthesis->purification crystallization Crystallization Screening purification->crystallization xray_diffraction X-ray Diffraction Data Collection crystallization->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution validation Structure Validation and Analysis structure_solution->validation deposition Deposition to Crystallographic Database validation->deposition

Caption: Proposed workflow for crystal structure determination.

The first crucial step is the chemical synthesis of this compound. A potential synthetic route could involve the Friedel-Crafts alkylation of a suitable naphthalene precursor followed by reduction and amination. Following synthesis, the compound must be purified to a high degree (>99%) using techniques such as column chromatography or recrystallization. The purity and identity of the compound should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A crystallization screening would be performed using various techniques such as vapor diffusion (hanging and sitting drop), slow evaporation, and cooling from a saturated solution. A wide range of solvents and co-solvents should be screened to find suitable conditions for crystal growth.

Once suitable crystals are obtained, they will be subjected to single-crystal X-ray diffraction analysis. This experiment involves mounting a crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.

The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Potential Signaling Pathways and Biological Investigations

Given the lack of experimental data, the involvement of this compound in any signaling pathway is purely speculative. However, based on its structural similarity to other bioactive tetralin derivatives, several avenues for investigation can be proposed. The following diagram illustrates a hypothetical workflow for investigating the biological activity of the compound.

biological_investigation_workflow compound 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine screening High-Throughput Screening (e.g., Receptor Binding Assays) compound->screening hit_id Hit Identification screening->hit_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) hit_id->pathway_analysis sar Structure-Activity Relationship (SAR) Studies hit_id->sar in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: Workflow for investigating biological activity.

Conclusion and Future Directions

The crystal structure of this compound remains an open area for investigation. The absence of experimental data highlights a significant gap in the scientific understanding of this compound. The experimental workflows outlined in this guide provide a clear roadmap for future research. Determining the precise three-dimensional arrangement of its atoms through X-ray crystallography is the essential first step. This structural information will be invaluable for computational modeling, understanding its physicochemical properties, and guiding the exploration of its potential biological activities. Future studies should focus on executing the proposed synthesis, crystallization, and structure determination protocols. Subsequent biological screening and pathway analysis will then be crucial to uncover the therapeutic potential of this and related molecules.

Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This guide, therefore, provides an overview of the known biological activities of the broader class of aminotetralin derivatives to offer a predictive context for researchers. The physicochemical properties of the specified compound are presented, along with a proposed general workflow for its initial biological characterization and a representative experimental protocol.

Introduction to the Aminotetralin Scaffold

The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. These molecules, characterized by a tetrahydronaphthalene ring system with an amino substituent, have been extensively explored as ligands for various receptors and enzymes. The rigidified phenethylamine moiety within the aminotetralin structure provides a conformationally constrained framework that can lead to high affinity and selectivity for specific biological targets.

Potential Biological Activities of Aminotetralin Derivatives

Derivatives of 2-aminotetralin have shown a wide range of pharmacological effects, primarily targeting the central nervous system, but also exhibiting antimicrobial and anticancer properties.

Neuromodulatory Activity

A significant body of research has focused on the interaction of aminotetralin derivatives with monoamine neurotransmitter systems.

  • Dopaminergic and Serotonergic Receptor Modulation: Many 2-aminotetralin derivatives are potent modulators of dopamine and serotonin receptors.[1] Depending on the substitution pattern on the aromatic ring and the amino group, these compounds can act as agonists, partial agonists, or antagonists at various receptor subtypes, including D1-like, D2-like, and multiple 5-HT receptors.[1][2] This has led to their investigation for the treatment of neuropsychiatric disorders.[3]

Antimicrobial Activity

The tetralin core is also found in compounds with antimicrobial properties.

  • Antibacterial and Antifungal Effects: Certain tetralone derivatives, which are structurally related to aminotetralins, have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of action for some of these compounds involves the disruption of microbial cell membranes.[4]

Anticancer Potential

The tetrahydronaphthalene skeleton is a feature of some compounds investigated for their anticancer effects.

  • Cytotoxic and DNA Synthesis Inhibition: Novel tetralin derivatives have been synthesized and evaluated for their anticancer activity, with some showing cytotoxic effects against cancer cell lines and the ability to inhibit DNA synthesis.[7][8]

Physicochemical Properties of this compound

While biological data is scarce, the fundamental physicochemical properties of the target compound have been computationally predicted and are available in chemical databases.

PropertyValue
Molecular Formula C₁₅H₂₃N
Molecular Weight 217.35 g/mol
IUPAC Name This compound
CAS Number 104268-68-0

Proposed Workflow for Biological Activity Screening

For a novel compound such as this compound, a systematic approach to screening for biological activity is essential. The following diagram illustrates a general workflow for the initial characterization of a new chemical entity.

G General Workflow for Novel Compound Screening A Compound Synthesis & Purification B In Vitro Primary Screening A->B C Cytotoxicity Assays (e.g., MTT, MTS) B->C D Receptor Binding Assays (e.g., Dopamine, Serotonin) B->D E Enzyme Inhibition Assays B->E F Antimicrobial Assays (e.g., MIC Determination) B->F G In Vitro Secondary Screening (Hit Confirmation & SAR) C->G D->G E->G F->G H Mechanism of Action Studies G->H I Cell-Based Signaling Assays H->I J Gene Expression Analysis H->J K In Vivo Studies (Animal Models) H->K

References

Potential Therapeutic Targets of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, more commonly known by its commercial name Tinuvin 770, is a hindered amine light stabilizer (HALS) primarily used as a polymer additive to protect materials from photodegradation. Chemically, it is identified as bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate. Beyond its industrial application, emerging research has unveiled a range of biological activities, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the identified therapeutic targets of Tinuvin 770, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Identified Potential Therapeutic Targets

Current research indicates that Tinuvin 770 exhibits activity against several distinct biological targets, pointing towards its potential therapeutic applications in cardiovascular diseases, neurological disorders, and infectious diseases. The primary identified targets include:

  • L-type Calcium Channels: Tinuvin 770 is a potent blocker of L-type calcium channels, which play a crucial role in cardiac and smooth muscle contraction.

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The compound has been shown to inhibit the function of neuronal nAChRs, which are implicated in a variety of neurological and psychiatric conditions.

  • Microbial Organisms: Tinuvin 770 displays broad-spectrum antimicrobial activity against both bacteria and fungi.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for the biological activity of Tinuvin 770 against its identified targets.

TargetAssayCell Line/OrganismParameterValueReference
L-type Calcium Channel (α1 subunit)Radioligand BindingRabbit Skeletal MuscleIC50< 10 nM[1]
L-type Calcium Channel45Ca2+ UptakeGH3 CellsIC503.6 µM[1]
L-type Calcium ChannelWhole-cell Patch Clamp (Sr2+ currents)A7r5 Smooth Muscle Cells-Inhibition Observed[1]
Staphylococcus aureus (ATCC 6538P)Resazurin Microtiter Assay-IC50Data not available in abstract[2]
Staphylococcus aureus (BAA-2313)Resazurin Microtiter Assay-IC50Data not available in abstract[2]

Signaling Pathways and Mechanisms of Action

1. L-type Calcium Channel Blockade

Tinuvin 770 acts as an antagonist of L-type calcium channels. By blocking these channels, it inhibits the influx of calcium ions into cells, particularly in cardiac and smooth muscle tissues. This reduction in intracellular calcium leads to vasodilation and a decrease in cardiac contractility, a mechanism shared by several clinically used antihypertensive drugs. The potent inhibition at the phenylalkylamine- and benzothiazepine-selective binding domains suggests a specific interaction with the channel's α1 subunit.[1]

L_type_Calcium_Channel_Blockade Tinuvin Tinuvin 770 L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Tinuvin->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Cardiac_Contractility ↓ Cardiac Contractility Intracellular_Ca->Cardiac_Contractility

Mechanism of L-type calcium channel blockade by Tinuvin 770.

In vivo studies have also indicated that Tinuvin 770 can induce the release of catecholamines, which may contribute to its observed cardiotoxic effects at higher doses.[3]

2. Neuronal Nicotinic Acetylcholine Receptor Inhibition

Tinuvin 770 is a use-dependent, non-competitive antagonist of neuronal nicotinic acetylcholine receptors. This means its inhibitory effect is more pronounced when the receptors are activated by their natural ligand, acetylcholine. The slow recovery from inhibition, lasting several hours for neuronal subtypes, suggests a stable interaction with the receptor. The mechanism of inhibition is thought to involve an interaction with the neuronal β-subunits of the receptor.

nAChR_Inhibition Tinuvin Tinuvin 770 nAChR Neuronal Nicotinic Acetylcholine Receptor Tinuvin->nAChR inhibits (use-dependent) Ion_Flow ↓ Ion Flow (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Flow ACh Acetylcholine ACh->nAChR activates Neuronal_Depolarization ↓ Neuronal Depolarization Ion_Flow->Neuronal_Depolarization Neurotransmission Altered Neurotransmission Neuronal_Depolarization->Neurotransmission Antimicrobial_Mechanism Tinuvin Tinuvin 770 Autoxidation Autoxidation Tinuvin->Autoxidation RNS Reactive Nitrogen Species (RNS) Autoxidation->RNS Microbial_Cell Microbial Cell (Bacteria, Fungi) RNS->Microbial_Cell damages Oxidative_Stress Oxidative/Nitrosative Stress Microbial_Cell->Oxidative_Stress induces Cell_Death Cell Death Oxidative_Stress->Cell_Death Patch_Clamp_Workflow Start Cell Culture (e.g., A7r5 cells) Patching Establish Whole-Cell Patch Clamp Configuration Start->Patching Baseline Record Baseline L-type Ca²⁺ Currents Patching->Baseline Application Apply Tinuvin 770 (various concentrations) Baseline->Application Recording Record L-type Ca²⁺ Currents in presence of Tinuvin 770 Application->Recording Analysis Data Analysis: - Measure peak currents - Calculate % inhibition - Determine IC₅₀ Recording->Analysis End Results Analysis->End Resazurin_Assay_Workflow Start Prepare Microbial Culture and Tinuvin 770 dilutions in 96-well plate Inoculation Inoculate wells with microbial suspension Start->Inoculation Incubation1 Incubate plate Inoculation->Incubation1 Resazurin Add Resazurin solution to all wells Incubation1->Resazurin Incubation2 Incubate plate Resazurin->Incubation2 Reading Read results: Blue = Inhibition Pink = Growth Incubation2->Reading End Determine MIC Reading->End

References

An In-depth Technical Guide to the 2-Aminotetralin Core: A Case Study of 5,6,7,8-Tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Preface: Initial research for a comprehensive technical guide on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 92050-16-3) revealed a significant lack of publicly available scientific literature regarding its specific discovery, history, synthesis, and biological activity. While its chemical identity is confirmed, in-depth experimental data and protocols are not sufficiently documented to fulfill the requirements of this guide.[1]

Therefore, this guide will focus on the parent compound, 5,6,7,8-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin), a well-researched and foundational molecule in the study of dopaminergic agents.[2][3] The principles, experimental methodologies, and biological pathways discussed herein are broadly applicable to the aminotetralin class of compounds and provide a robust framework for understanding the potential characteristics of its substituted derivatives.

Discovery and Historical Context

The exploration of 2-aminotetralin and its analogues gained significant momentum in the mid-20th century within the broader investigation of tetralin derivatives as potential therapeutic agents. The rigid, fused-ring system of the tetralin core provided a valuable scaffold for medicinal chemists to probe the structure-activity relationships of compounds interacting with biological targets.[4]

A pivotal moment in the history of 2-aminotetralins as central nervous system agents was the work of McDermed, McKenzie, and Phillips in 1975, who synthesized and evaluated a series of these compounds as dopamine receptor agonists.[3][5] Their research established the 2-aminotetralin framework as a "privileged structure" for mimicking the action of dopamine, paving the way for extensive research into their potential for treating neurological and psychiatric disorders such as Parkinson's disease.[2][5]

Synthesis and Experimental Protocols

The primary and most versatile method for synthesizing 2-aminotetralin and its derivatives is the reductive amination of the corresponding tetralone.[3]

Chemical Synthesis: Reductive Amination of 2-Tetralone

This one-pot reaction involves the formation of an imine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the desired amine.[3]

Experimental Protocol:

  • Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate), and a reducing agent.

  • Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation (H₂/Pd-C) can also be employed.[3]

  • Solvent: A protic solvent such as methanol or ethanol is typically used.[3]

  • Procedure:

    • Dissolve 2-tetralone in the chosen solvent.

    • Add an excess of the amine source.

    • Adjust the pH to a slightly acidic range (pH 5-6) to promote imine formation.

    • Cool the reaction mixture (e.g., to 0 °C) and add the reducing agent portion-wise.

    • Stir the reaction for several hours to overnight, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quench the reaction and perform an aqueous workup. The product is typically isolated and purified by extraction and either crystallization or column chromatography.[3]

Enzymatic Synthesis: Biocatalytic Reductive Amination

More recently, enzymatic methods employing imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral 2-aminotetralins, offering high enantioselectivity.[6]

Experimental Protocol:

  • Reactants: 2-Tetralone, an amine donor (e.g., ammonia or a primary amine), an imine reductase (IRED) enzyme, and a cofactor (e.g., NADPH) with a regeneration system.[7]

  • Procedure:

    • In a buffered aqueous solution, combine 2-tetralone, the amine donor, and the cofactor regeneration system.

    • Initiate the reaction by adding the IRED enzyme.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • After completion, the reaction is worked up by solvent extraction.

    • The product is purified, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[8]

Synthesis Workflow Diagram

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis 2-Tetralone_chem 2-Tetralone ImineFormation Imine Formation 2-Tetralone_chem->ImineFormation AmineSource Amine Source (e.g., NH3) AmineSource->ImineFormation 2-Aminotetralin_chem 2-Aminotetralin ImineFormation->2-Aminotetralin_chem Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->2-Aminotetralin_chem 2-Tetralone_enz 2-Tetralone IRED Imine Reductase (IRED) + Cofactor 2-Tetralone_enz->IRED AmineDonor Amine Donor AmineDonor->IRED ChiralAmine Chiral 2-Aminotetralin IRED->ChiralAmine Agonist 2-Aminotetralin (Agonist) D1R D1-like Receptor Agonist->D1R Binds Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Agonist 2-Aminotetralin (Agonist) D2R D2-like Receptor Agonist->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

References

An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These compounds and their analogs have garnered significant attention for their potent modulation of key cellular targets, leading to their investigation and application in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules, with a focus on their role as Retinoid X Receptor (RXR) modulators. Additionally, this guide will explore other reported biological activities, including microtubule targeting and opioid receptor modulation, providing a broader perspective on the therapeutic potential of this chemical scaffold.

Core Compound and Key Analogs

The foundational structure, this compound, serves as a crucial building block for the synthesis of more complex and potent derivatives. Among the most well-studied analogs are Bexarotene and 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN).

  • Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) is a highly selective RXR agonist. It is the first FDA-approved "rexinoid" for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression controlling cell growth, differentiation, and apoptosis.[3]

  • NEt-TMN is another potent RXR agonist that has served as a lead compound for the development of novel rexinoids with potentially improved therapeutic profiles.[4][5]

Quantitative Biological Activity Data

The biological activity of this compound derivatives is typically quantified by their half-maximal effective concentration (EC50) in receptor activation assays and their half-maximal inhibitory concentration (IC50) in cell proliferation or viability assays. The following tables summarize key quantitative data for Bexarotene and several of its analogs.

Table 1: RXR Agonist Activity of Bexarotene and Analogs

CompoundReceptor SubtypeEC50 (nM)Cell LineAssay TypeReference
BexaroteneRXRα33CV-1Co-transfection[6]
RXRβ24CV-1Co-transfection[6]
RXRγ25CV-1Co-transfection[6]
Analog 21RXR44 ± 12HCT-116M2H[6]
Analog 22RXR50 ± 10HCT-116M2H[6]
Analog 23RXR42 ± 3HCT-116M2H[6]
Analog 24RXR15 ± 2HCT-116M2H[6]
LGD100268RXRα,β,γ3-4CV-1Co-transfection[6]
NEt-TMN Analog 17RXRα,β,γ5-9CV-1Co-transfection[6]

Table 2: Antiproliferative Activity of Bexarotene Analogs

CompoundCell LineIC50 (µM)Reference
Bexarotene Analog 33KMT2A-MLLT3 leukemiaMore potent than Bexarotene[7]
Bexarotene Analog 35KMT2A-MLLT3 leukemiaMore potent than Bexarotene[7]
Bexarotene Analog 37aKMT2A-MLLT3 leukemiaComparable to Bexarotene[7]
Tetrahydronaphthalene 4cHepG26.02[8]
HCT-1168.45[8]
MCF-76.28[8]

Signaling Pathways and Mechanisms of Action

Retinoid X Receptor (RXR) Signaling Pathway

The primary mechanism of action for many this compound derivatives is the activation of Retinoid X Receptors. RXRs are nuclear receptors that function as ligand-activated transcription factors. Upon binding of an agonist like Bexarotene, RXRs form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[3]

In the context of cancer, particularly CTCL, Bexarotene-mediated RXR activation has been shown to induce apoptosis and inhibit cell growth.[2][9]

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bexarotene Bexarotene RXR RXR Bexarotene->RXR Enters Cell RXR_dimer RXR/RXR (Homodimer) RXR->RXR_dimer Ligand Binding & Dimerization RXRE RXRE RXR_dimer->RXRE Binds to DNA Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Modulates Cellular_Response Cell Cycle Arrest, Apoptosis, Differentiation Gene_Transcription->Cellular_Response

Caption: Simplified Bexarotene-mediated RXR signaling pathway.

p53/p73-Dependent Pathway Activation

Further research has elucidated that Bexarotene's anticancer effects in CTCL are also mediated through the activation of the p53/p73 signaling pathway.[3][10] This activation is thought to be initiated by the upstream kinase ATM (Ataxia Telangiectasia Mutated). Activated ATM phosphorylates p53 at Serine 15, leading to its activation and the upregulation of p73. These tumor suppressor proteins then modulate the expression of downstream target genes such as p21 (a cell cycle inhibitor), Bax (a pro-apoptotic protein), and survivin (an inhibitor of apoptosis), ultimately leading to cell cycle arrest and apoptosis.[3][10]

p53_p73_Pathway Bexarotene Bexarotene ATM ATM Bexarotene->ATM Activates p53 p53 ATM->p53 Phosphorylates (Ser15) p73 p73 ATM->p73 Upregulates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces Survivin Survivin p73->Survivin Downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Survivin->Apoptosis

Caption: Bexarotene-induced p53/p73 signaling cascade.

Other Biological Activities
  • Microtubule Targeting: Certain tetrahydronaphthalene derivatives have been identified as inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

  • Opioid Receptor Modulation: The tetrahydronaphthalene scaffold has also been explored for its potential to interact with opioid receptors, suggesting a possible role in analgesia or other neurological applications.

Experimental Protocols

Mammalian Two-Hybrid (M2H) Assay for RXR Homodimerization

This assay is used to assess the ability of a compound to induce the dimerization of RXR, a key step in its activation.

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • pBIND vector containing the GAL4 DNA-binding domain fused to the RXR ligand-binding domain (LBD)

  • pACT vector containing the VP16 activation domain fused to the RXR LBD

  • pG5luc reporter vector containing the firefly luciferase gene under the control of GAL4 binding sites

  • Renilla luciferase control vector (for normalization)

  • Lipofectamine or other suitable transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pBIND-RXR-LBD, pACT-RXR-LBD, pG5luc, and Renilla luciferase vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

M2H_Assay_Workflow Cell_Seeding Seed HEK293 Cells Transfection Co-transfect with pBIND-RXR, pACT-RXR, pG5luc, and Renilla vectors Cell_Seeding->Transfection Compound_Treatment Treat with Test Compounds Transfection->Compound_Treatment Incubation Incubate for 24h Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize Data and Calculate EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for the Mammalian Two-Hybrid (M2H) Assay.

RXRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an RXR response element.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • RXRE-luciferase reporter vector

  • RXR expression vector (e.g., pSG5-hRXRα)

  • Renilla luciferase control vector

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the RXRE-luciferase reporter vector, the RXR expression vector, and the Renilla luciferase control vector.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Measurement: Perform cell lysis and measure luciferase activities as described in the M2H assay protocol.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and determine the EC50 values.

RXRE_Assay_Workflow Cell_Seeding Seed Mammalian Cells Transfection Co-transfect with RXRE-luc, RXR expression, and Renilla vectors Cell_Seeding->Transfection Compound_Treatment Add Test Compounds Transfection->Compound_Treatment Incubation Incubate 24h Compound_Treatment->Incubation Lysis_and_Assay Lyse Cells and Measure Luciferase Activity Incubation->Lysis_and_Assay Analysis Data Analysis (EC50) Lysis_and_Assay->Analysis

Caption: Workflow for the RXRE-Luciferase Reporter Gene Assay.

Conclusion

The this compound framework has proven to be a remarkably versatile scaffold for the development of potent and selective modulators of critical biological targets. The success of Bexarotene as an RXR agonist for the treatment of CTCL has spurred extensive research into novel analogs with improved efficacy and reduced side effects. The exploration of this chemical space has also revealed promising activities in other areas, such as microtubule inhibition and opioid receptor modulation, highlighting the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further unlock the potential of these fascinating molecules.

References

In Silico Modeling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its structural analogs represent a class of synthetic retinoids that are agonists of the Retinoic Acid Receptors (RARs). RARs are ligand-dependent transcription factors that play a crucial role in cell proliferation, differentiation, and apoptosis.[1][2][3] As such, RAR agonists are promising therapeutic agents for various conditions, including dermatological disorders and certain types of cancer.[1][2][4] Due to the limited experimental data on this compound, this guide will focus on the established in silico modeling workflows for analogous RAR agonists, providing a framework for the computational investigation of this specific compound.

Core Concepts in RAR Agonist Modeling

The in silico modeling of RAR agonists typically involves a multi-faceted approach combining ligand-based and structure-based methods. These techniques aim to elucidate the structure-activity relationships (SAR), predict binding affinities, and optimize the pharmacokinetic properties of novel compounds. Key computational strategies include pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis.[5]

Data Presentation: Physicochemical and In Silico Predicted Properties

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)AM580 (Reference RARα Agonist)
Molecular Formula C₁₅H₂₃NC₂₂H₂₅NO₂
Molecular Weight 217.35 g/mol 351.44 g/mol
LogP (Predicted) 4.85.2
Topological Polar Surface Area (TPSA) 26.02 Ų50.55 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 13

Table 2: In Silico Predicted ADMET Properties

PropertyThis compound (Predicted)AM580 (Reference RARα Agonist)
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeability PermeablePermeable
CYP2D6 Inhibitor YesYes
hERG Inhibitor Low riskLow risk
Ames Mutagenicity Non-mutagenNon-mutagen

Table 3: Molecular Docking and Binding Affinity Data (Hypothetical)

LigandTargetDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compoundRARα-9.550Arg278, Ser289, Phe291
AM580RARα-10.28Arg278, Ser289, Phe291
This compoundRARβ-8.9120Arg269, Ser280, Met340
AM580RARβ-9.1100Arg269, Ser280, Met340
This compoundRARγ-9.285Arg273, Ser284, Phe286
AM580RARγ-9.840Arg273, Ser284, Phe286

Experimental Protocols

Pharmacophore Modeling

Objective: To identify the essential 3D chemical features required for RAR agonistic activity.

Methodology:

  • Ligand Set Preparation: A diverse set of known RAR agonists with a range of activities is collected. The 3D structures are generated and minimized.

  • Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified across the ligand set.

  • Pharmacophore Generation: A pharmacophore model is generated based on the spatial arrangement of these features. This model represents the key interaction points for binding to the RAR ligand-binding pocket.

  • Model Validation: The model is validated by its ability to distinguish known RAR agonists from inactive molecules in a database.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the RAR ligand-binding domain.

Methodology:

  • Receptor Preparation: The crystal structure of the RAR ligand-binding domain (e.g., PDB ID: 1XAP for RARα) is obtained. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the receptor's active site.

  • Pose Analysis: The resulting docking poses are ranked based on their scoring function, and the top-ranked poses are analyzed for key interactions with amino acid residues.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.

Methodology:

  • Dataset Preparation: A dataset of tetrahydronaphthalene derivatives with experimentally determined RAR binding affinities is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

  • Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Mandatory Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport CRBP CRBP Retinol_cyto->CRBP Retinal Retinal CRBP->Retinal Oxidation (RDH) RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) CRABP CRABP RA->CRABP RA_nuc Retinoic Acid (RA) CRABP->RA_nuc Transport RAR RAR RA_nuc->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA Response Element) RAR_RXR->RARE Binds Coactivators Coactivators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

In_Silico_Workflow cluster_ligand_based Ligand-Based Design cluster_structure_based Structure-Based Design cluster_virtual_screening Virtual Screening & Hit Identification Pharmacophore Pharmacophore Modeling Virtual_Screening Virtual Screening Pharmacophore->Virtual_Screening QSAR QSAR Analysis QSAR->Virtual_Screening Docking Molecular Docking Docking->Virtual_Screening MD_Sim Molecular Dynamics Simulation Hit_Ident Hit Identification Virtual_Screening->Hit_Ident Hit_Ident->MD_Sim Validate Stability

Caption: In Silico Modeling Workflow for RAR Agonists.

Conclusion

The in silico modeling techniques outlined in this guide provide a robust framework for the characterization of this compound as a potential RAR agonist. By leveraging pharmacophore modeling, molecular docking, and QSAR analysis, researchers can gain valuable insights into its binding mechanism, predict its activity, and guide the design of more potent and selective analogs. This computational approach is an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dissolution of the aromatic amine 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine for use in a variety of in vitro assays. Due to the hydrophobic nature of this compound, achieving a homogenous solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. This document outlines recommended solvents, provides a detailed protocol for preparing stock solutions, and offers a method for determining aqueous solubility.

Physicochemical Properties and Solubility Considerations

Recommended Solvents for Stock Solution Preparation:

  • Dimethyl Sulfoxide (DMSO): The most common and highly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.

  • Ethanol (EtOH): A viable alternative to DMSO, though it may be more volatile.

  • Methanol (MeOH): Can also be used, but may have higher cytotoxicity for some cell lines compared to DMSO or ethanol.

Table 1: Recommended Solvents and Starting Concentrations for Solubility Testing

SolventStarting Concentration for StockNotes
DMSO10-100 mMRecommended primary solvent. Ensure the final concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Ethanol10-100 mMA good alternative to DMSO. Check for cell line sensitivity to ethanol.
Methanol10-50 mMUse with caution due to potential for higher cytotoxicity.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 217.35 g/mol , based on the similar compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 2.17 mg of this compound and place it in a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, briefly sonicate the tube or gently warm it in a water bath at 37°C for 5-10 minutes. Vortex again.

  • Storage: Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol provides a general method for determining the kinetic aqueous solubility of the compound, which is often sufficient for early-stage drug discovery.[1]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-buffered saline (PBS) or desired aqueous buffer

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation of the compound.

  • Determination of Solubility: The highest concentration that does not show a significant increase in absorbance or turbidity is considered the kinetic aqueous solubility under these conditions.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve store Aliquot & Store at -20°C dissolve->store dilute Dilute Stock in Media store->dilute Use in Assay treat_cells Treat Cells dilute->treat_cells incubate Incubate treat_cells->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing and using the compound in in vitro assays.

hypothetical_signaling_pathway cluster_cell Cellular Response Compound 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine Receptor Target Receptor Compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Effect Cellular Effect (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Effect

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

The protocols and information provided in these application notes offer a starting point for researchers working with this compound. Given the lack of specific solubility data, it is imperative to empirically determine the solubility in the chosen solvent and assay medium to ensure the reliability and reproducibility of in vitro experiments. Researchers should always be mindful of the final solvent concentration in their assays to mitigate any potential for solvent-induced cellular toxicity or off-target effects.

References

Application Notes & Protocols for the Quantification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine that may be present as an impurity in pharmaceutical manufacturing processes or as a potential metabolite. Due to the classification of many aromatic amines as potentially genotoxic impurities (PGIs), sensitive and specific analytical methods are required for their quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary screening method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and lower-level quantification.

Physicochemical Properties:

PropertyValue
IUPAC Name 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine[2]
Molecular Formula C₁₄H₂₁N[2]
Molecular Weight 203.32 g/mol [2]
CAS Number 92050-16-3[2]

I. HPLC-UV Method for Quantification

This method is suitable for the routine screening and quantification of this compound at levels typically required for non-mutagenic impurities.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm (based on typical absorbance for naphthalenamine structures, optimization recommended)[3][4]

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution (for API): Accurately weigh and dissolve 100 mg of the API in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture). The final concentration should be within the calibration range.

Quantitative Data (Typical Performance):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

II. LC-MS/MS Method for Confirmation and Trace Quantification

This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at trace levels, particularly if it is classified as a potentially genotoxic impurity.[5][6]

Experimental Protocol:

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

  • Same as HPLC-UV method.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    8.0 90
    8.1 20

    | 10.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 204.2 (corresponding to [M+H]⁺)

  • Product Ions (Q3): To be determined by infusion of a standard solution. Plausible fragments could involve loss of methyl or ethyl groups from the tetramethyl-substituted ring.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Dwell Time: 100 ms

5. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).

  • Sample Solution (for API): Prepare as described for the HPLC-UV method, with further dilution if necessary to fall within the calibration range.

Quantitative Data (Typical Performance):

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantification (LOQ) ~0.03 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Visualizations

Experimental Workflow for Quantification of an Aromatic Amine Impurity

experimental_workflow start Start: API Sample sample_prep Sample Preparation - Weighing - Dissolution start->sample_prep hplc_uv HPLC-UV Analysis (Screening) sample_prep->hplc_uv lc_msms LC-MS/MS Analysis (Confirmation/Trace) sample_prep->lc_msms data_analysis_uv Data Analysis (HPLC-UV) - Peak Integration - Calibration Curve hplc_uv->data_analysis_uv data_analysis_ms Data Analysis (LC-MS/MS) - MRM Integration - Calibration Curve lc_msms->data_analysis_ms quant_report_uv Quantification Report (HPLC-UV) data_analysis_uv->quant_report_uv quant_report_ms Quantification Report (LC-MS/MS) data_analysis_ms->quant_report_ms end End: Final Report quant_report_uv->end quant_report_ms->end

Caption: General workflow for the quantification of aromatic amine impurities in an API sample.

Logical Relationship for Method Selection

method_selection impurity_level Impurity Level? high_level High Level (>0.05%) impurity_level->high_level High low_level Low Level (<0.05%) impurity_level->low_level Low hplc_uv Use HPLC-UV Method high_level->hplc_uv lc_msms Use LC-MS/MS Method low_level->lc_msms

Caption: Decision tree for selecting the appropriate analytical method based on the expected impurity level.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine with potential applications in pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its quantification and purity assessment. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to provide good resolution and sensitivity for the determination of the main component and potential impurities.

Principle

This method utilizes reversed-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Reference Standard: this compound of known purity.

  • Sample: Material containing this compound.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL.

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 220 nm

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Table 2: Gradient Elution Program

4. System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. This is achieved by injecting the standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=5) ≤ 1.0%

Table 3: System Suitability Parameters

5. Data Analysis

The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard in the standard chromatogram.

Experimental Workflow Diagram

HPLC_Workflow Start Start Prep_Solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions Start->Prep_Solutions Equilibrate Equilibrate HPLC System with Initial Mobile Phase Conditions Prep_Solutions->Equilibrate System_Suitability Perform System Suitability Test (Inject Standard Solution) Equilibrate->System_Suitability Check_Criteria Check System Suitability Criteria System_Suitability->Check_Criteria Check_Criteria->Equilibrate Criteria Not Met Analyze_Samples Inject and Analyze Sample Solutions Check_Criteria->Analyze_Samples Criteria Met Data_Processing Process Chromatographic Data (Integration and Quantification) Analyze_Samples->Data_Processing Report Generate Report Data_Processing->Report End End Report->End

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The method is designed to be robust and suitable for routine quality control and research applications. Adherence to the system suitability criteria will ensure the reliability and accuracy of the analytical results. Further validation of this method should be performed by the end-user to demonstrate its suitability for their specific application.

Application Notes and Protocols for In Vivo Administration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo studies on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in mouse models are not available in the public domain. The following application notes and protocols are based on established methodologies for structurally related compounds, particularly Retinoid X Receptor (RXR) agonists like Bexarotene, which share a similar tetrahydronaphthalene core. These guidelines are intended to serve as a starting point for researchers and may require optimization.

Introduction

This compound is a synthetic compound with a tetrahydronaphthalene scaffold. While its specific biological target is not extensively documented, its structural similarity to known Retinoid X Receptor (RXR) agonists suggests it may act as a modulator of nuclear receptor signaling pathways. RXR agonists are crucial in regulating gene expression involved in cell growth, differentiation, and apoptosis by forming heterodimers with other nuclear receptors.[1]

This document provides detailed protocols for the in vivo administration of this compound in mouse models for efficacy and pharmacokinetic studies, drawing parallels from research on established RXR agonists.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from in vivo studies of the RXR agonist Bexarotene in mouse models, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Bexarotene in Mice

ParameterValueMouse ModelAdministrationDosageSource
Peak Plasma Time (Tmax)1.0 hourAPP/PS1Intragastric100 mg/kg[2][3]
Peak Brain Concentration Time1.0 hourAPP/PS1Intragastric100 mg/kg[2][3]
Half-life (t1/2)2.0 hoursAPP/PS1Intragastric100 mg/kg[2]
Cmax (Plasma)Variable (10.0-15000 ng/mL linear range)APP/PS1Intragastric100 mg/kg[2][3]
Cmax (Brain)Variable (10.0-600 ng/mL linear range)APP/PS1Intragastric100 mg/kg[2][3]

Table 2: Exemplary Dosing Regimens for RXR Agonists in Mouse Models

CompoundMouse ModelDosageAdministration RouteStudy DurationApplicationSource
BexaroteneA/J mice (lung cancer model)Not specified (gavage)Oral gavage12 weeksCancer prevention[4]
BexaroteneMMTV-Neu mice (mammary tumors)100 mg/kg in dietOral (in diet)10 daysCancer treatment[5]
V-125Mice (lung tumor model)80 mg/kg in the dietOral (in diet)Not specifiedCancer treatment[6]
NEt-3IBCD45RBhighCD4+ T cell transfer (colitis model)Not specifiedOralNot specifiedInflammatory disease[7][8]

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Studies

This protocol is designed to assess the therapeutic efficacy of this compound in a user-defined mouse model of disease (e.g., oncology, neurodegeneration, inflammation).

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 1.5% Avicel solution, or as determined by solubility studies)

  • Appropriate mouse strain for the disease model

  • Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)

  • Equipment for monitoring disease progression (e.g., calipers for tumor measurement, behavioral testing apparatus)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment. Provide ad libitum access to food and water.

  • Disease Induction (if applicable): Induce the disease model according to established protocols (e.g., tumor cell implantation, administration of a neurotoxin).

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group), including a vehicle control group and one or more treatment groups with varying doses of the test compound.

  • Compound Preparation: Prepare a fresh suspension or solution of this compound in the chosen vehicle daily.

  • Administration: Administer the compound or vehicle to the mice daily via the chosen route (e.g., oral gavage). Dosing volume should be adjusted based on the most recent body weight measurement.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Monitor for any signs of toxicity.

    • Measure disease-specific endpoints at regular intervals (e.g., tumor volume, behavioral scores).

  • Termination and Sample Collection: At the end of the study, euthanize the mice and collect blood and tissues for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6J)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Surgical tools for tissue harvesting

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Preparation: Acclimate healthy mice for at least one week.

  • Dosing: Administer a single dose of the test compound to a cohort of mice.

  • Blood Sampling: Collect blood samples from a subset of mice (n=3-4 per time point) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Tissue Collection (optional): At each time point, a subset of mice can be euthanized to collect tissues of interest (e.g., brain, liver, tumor).

  • Sample Analysis: Quantify the concentration of the compound in plasma and tissue homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Signaling Pathways and Experimental Workflows

RXR Signaling Pathway

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that form heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6] Upon binding to an agonist, the RXR-heterodimer complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in various cellular processes.[9]

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RXR Agonist (e.g., 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine) RXR RXR Agonist->RXR Binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, PPAR, LXR) Partner->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to Coactivators Coactivators Heterodimer->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (Growth, Differentiation, Apoptosis) Protein->Response

Caption: RXR agonist signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study in a mouse model.

Experimental_Workflow Start Start: Acclimatize Mice Induction Induce Disease Model (e.g., Tumor Implantation) Start->Induction Grouping Randomize into Groups (Vehicle, Treatment) Induction->Grouping Dosing Daily Administration (Oral Gavage) Grouping->Dosing Monitoring Monitor Health & Disease Progression (Body Weight, Tumor Volume) Dosing->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Endpoint->Dosing Continue Treatment Termination Euthanasia & Sample Collection (Blood, Tissues) Endpoint->Termination Reached Endpoint Analysis Data Analysis (Statistics, Histology) Termination->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Generalized workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Fluorescent Probes Derived from a 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine Analogous Scaffold for High-Resolution Imaging of Cannabinoid Receptor Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor Type 1 (CB1R), a key component of the endocannabinoid system, is a G protein-coupled receptor predominantly expressed in the central nervous system. It plays a crucial role in various physiological processes, including appetite, pain perception, and memory.[1] The aberrant expression of CB1R is linked to several neurodegenerative and metabolic diseases, making it a significant target for drug discovery.[1] Visualizing CB1R in real-time is essential for understanding its cellular signaling, distribution, and expression dynamics.[1]

This document provides detailed application notes and protocols for the use of novel fluorescent probes derived from a scaffold analogous to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine for the study of CB1R. These probes, specifically pyrrole-based derivatives conjugated to NBD (Probe 28) and TAMRA (Probe 29), have been developed as selective inverse agonists for CB1R.[1] Their application in live-cell imaging, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) binding assays, and functional HTRF cAMP assays allows for a multifaceted investigation of CB1R pharmacology and cellular dynamics.[2]

Fluorescent Probe Specifications

The fluorescent probes are synthesized by coupling a high-affinity CB1R-selective pyrrole-based ligand with either 4-fluoro-7-nitrobenzofurazan (NBD) or 5/6-carboxytetramethylrhodamine (TAMRA).[1] This modular design preserves the pharmacological profile of the parent ligand while enabling fluorescent detection.

Photophysical and Pharmacological Properties

The photophysical and pharmacological characteristics of the NBD- and TAMRA-labeled probes are summarized in the tables below.

ProbeFluorescent DyeExcitation Max (nm)Emission Max (nm)
Probe 28 NBD475550
Probe 29 TAMRA555585
Table 1: Photophysical properties of CB1R fluorescent probes in PBS buffer.[3]
ProbeKᵢ (CB1R) (nM)Kᵢ (CB2R) (nM)Selectivity (CB2R/CB1R)IC₅₀ (cAMP Assay) (nM)Functional Activity
Probe 28 98>10000>10216.6Inverse Agonist
Probe 29 209>10000>48102Inverse Agonist
Table 2: Binding affinities (Kᵢ) and functional activities (IC₅₀) of the fluorescent probes. Kᵢ values were determined by radioligand displacement assays on CHO cell membranes expressing human CB1R or CB2R. IC₅₀ values were measured using an HTRF cAMP assay in cells stably expressing hCB1R.[1]

Signaling Pathway of CB1R

CB1 receptors primarily couple to Gi/o proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, an inverse agonist, such as Probes 28 and 29, will increase basal cAMP levels in systems with constitutive receptor activity. This modulation of the cAMP pathway is a key indicator of CB1R activation or inhibition.[1][4]

CB1R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular CB1R CB1R Gi Gαi/o CB1R->Gi Inhibits constitutive activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibition relieved PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Ligand Inverse Agonist (Probe 28/29) Ligand->CB1R Binds

Figure 1: CB1R inverse agonist signaling pathway.

Experimental Protocols

Live-Cell Confocal Microscopy

This protocol describes the use of Probe 29 (TAMRA-labeled) for imaging CB1R in live cells.

Materials:

  • HEK293TR cells stably expressing human CB1R

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Probe 29 (TAMRA-labeled) stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 nuclear stain

  • Glass-bottom imaging dishes

  • Confocal microscope with appropriate laser lines and detectors

Protocol:

  • Cell Seeding: Seed HEK293TR-CB1R cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of Probe 29 at a final concentration of 250 nM in pre-warmed complete culture medium.

  • Cell Staining: a. Wash the cells twice with warm PBS. b. Add the Probe 29 working solution to the cells. c. If desired, add Hoechst 33342 for nuclear counterstaining. d. Incubate the cells for 10 minutes at 37°C in a CO₂ incubator.

  • Imaging: a. Mount the imaging dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. b. Excite the TAMRA probe using a 561 nm laser and collect emission between 570-620 nm. c. Excite Hoechst 33342 using a 405 nm laser and collect emission between 430-480 nm. d. Acquire images using a 63x oil immersion objective.

Live_Cell_Imaging_Workflow start Start cell_culture Seed HEK293TR-CB1R cells on glass-bottom dish start->cell_culture probe_prep Prepare 250 nM Probe 29 in culture medium cell_culture->probe_prep staining Wash cells and incubate with Probe 29 for 10 min at 37°C probe_prep->staining imaging Image with confocal microscope (561 nm excitation) staining->imaging end End imaging->end

Figure 2: Live-cell imaging experimental workflow.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

This assay is used to determine the binding kinetics and affinity of unlabeled ligands by competing with a fluorescent probe.

Materials:

  • HEK293TR cell membranes expressing SNAP-tagged hCB1R

  • Assay buffer: HBSS with 5mM HEPES, 0.5% BSA, pH 7.4

  • Probe 28 (NBD-labeled) as the fluorescent tracer

  • Unlabeled competitor ligands

  • White 384-well microplates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: a. Dilute the SNAP-tagged hCB1R membranes in assay buffer. b. Prepare a solution of Probe 28 at a concentration of 60 nM in assay buffer. c. Prepare serial dilutions of the unlabeled competitor ligands.

  • Assay Procedure: a. Add the SNAP-tagged hCB1R membranes to the wells of the 384-well plate. b. Add the unlabeled competitor ligand dilutions. c. Initiate the binding reaction by adding the Probe 28 solution. d. Incubate the plate at room temperature.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible reader with excitation at 337 nm. b. Measure emission at 620 nm (donor) and 520 nm (acceptor for NBD). c. The TR-FRET signal is expressed as the ratio of acceptor to donor emission.

  • Data Analysis: a. Plot the TR-FRET ratio against the log concentration of the competitor ligand. b. Fit the data to a sigmoidal dose-response curve to determine the Kᵢ of the competitor ligand.

TR_FRET_Workflow start Start reagent_prep Prepare CB1R membranes, Probe 28, and competitor ligand dilutions start->reagent_prep plate_setup Add reagents to 384-well plate: 1. Membranes 2. Competitor 3. Probe 28 reagent_prep->plate_setup incubation Incubate at room temperature plate_setup->incubation read_plate Read TR-FRET signal (Ex: 337 nm, Em: 620/520 nm) incubation->read_plate data_analysis Calculate Kᵢ from competition binding curve read_plate->data_analysis end End data_analysis->end

Figure 3: TR-FRET ligand binding assay workflow.

HTRF cAMP Functional Assay

This assay measures the ability of the fluorescent probes to act as inverse agonists by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO cells stably expressing human CB1R

  • HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate

  • Stimulation buffer

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Seed the CB1R-expressing CHO cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the fluorescent probes (e.g., Probe 28 or 29) in stimulation buffer containing a low concentration of forskolin (to raise basal cAMP) and IBMX (a phosphodiesterase inhibitor).

  • Cell Stimulation: a. Remove the culture medium from the cells. b. Add the probe/forskolin/IBMX solution to the wells. c. Incubate for 30 minutes at 37°C.

  • cAMP Detection: a. Add the cAMP-d2 conjugate to each well. b. Add the anti-cAMP cryptate antibody to each well. c. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: a. Read the plate on an HTRF-compatible reader with excitation at 337 nm. b. Measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. A decrease in the HTRF ratio indicates an increase in cAMP levels. c. Plot the change in HTRF ratio against the log concentration of the probe and fit to a sigmoidal dose-response curve to determine the IC₅₀.

HTRF_cAMP_Workflow start Start cell_culture Seed CB1R-CHO cells in 384-well plate start->cell_culture cell_stimulation Stimulate cells with probe/ forskolin/IBMX for 30 min cell_culture->cell_stimulation cAMP_detection Add cAMP-d2 and anti-cAMP cryptate; incubate for 60 min cell_stimulation->cAMP_detection read_plate Read HTRF signal (Ex: 337 nm, Em: 620/665 nm) cAMP_detection->read_plate data_analysis Calculate IC₅₀ from dose-response curve read_plate->data_analysis end End data_analysis->end

Figure 4: HTRF cAMP functional assay workflow.

Conclusion

The fluorescent probes derived from a this compound analogous scaffold represent versatile tools for studying CB1R. Their high affinity, selectivity, and defined pharmacological profiles make them suitable for a range of applications in fluorescence microscopy and plate-based assays. The detailed protocols provided herein will enable researchers to effectively utilize these probes to investigate the intricate roles of CB1R in health and disease, thereby facilitating the development of novel therapeutics.

References

Application Notes and Protocols for Fluorescent Labeling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic compound belonging to the class of tetralin derivatives. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural similarity to known Retinoid X Receptor (RXR) agonists suggests it may act as a modulator of RXR signaling pathways. RXRs are nuclear receptors that play a pivotal role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.[1][2][3] Fluorescent labeling of this compound can enable researchers to visualize its subcellular localization, track its interaction with potential binding partners, and investigate its role in cellular signaling cascades.

This document provides detailed protocols for the fluorescent labeling of this compound, leveraging its primary amine group for conjugation with amine-reactive fluorescent dyes.

Principle of Labeling

The primary amine group (-NH2) on the naphthalene ring of this compound serves as a reactive handle for covalent attachment of fluorescent tags.[4] Amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanate (ITC) functional groups, are commonly employed for this purpose. The reaction results in the formation of a stable amide or thiourea bond, respectively, between the small molecule and the fluorophore.[5]

Data Presentation: Spectroscopic Properties of Common Amine-Reactive Dyes

The choice of the fluorescent tag is critical and depends on the specific application, including the available excitation sources and emission filters on the imaging system. Below is a table summarizing the key spectroscopic properties of a selection of suitable amine-reactive fluorescent dyes.

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein isothiocyanate (FITC)Isothiocyanate~495~519~75,000~0.92
Tetramethylrhodamine isothiocyanate (TRITC)Isothiocyanate~550~575~95,000~0.28
Alexa Fluor™ 488 NHS EsterNHS Ester~495~519~73,000~0.92
Alexa Fluor™ 555 NHS EsterNHS Ester~555~565~150,000~0.10
Cy®3 NHS EsterNHS Ester~550~570~150,000~0.15
Cy®5 NHS EsterNHS Ester~649~670~250,000~0.20

Experimental Protocols

Protocol 1: Labeling with NHS Ester Dyes

This protocol describes a general procedure for labeling this compound with an NHS ester-functionalized fluorescent dye.

Materials:

  • This compound

  • Amine-reactive NHS ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., silica gel column or reverse-phase HPLC)

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

  • Mass spectrometer and NMR spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • In a separate light-protected vial, dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL). This solution should be prepared fresh.

  • Labeling Reaction:

    • To the solution of this compound, add the reaction buffer to achieve a final pH of 8.3-8.5.

    • Add 1.1 to 1.5 molar equivalents of the dissolved NHS ester dye to the reaction mixture while stirring.

    • Add a small amount of TEA or DIPEA (1-2 molar equivalents) to the reaction mixture to act as a base.

    • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. The formation of the fluorescently labeled product will appear as a new, colored, and fluorescent spot with a different Rf value compared to the starting materials.

  • Purification of the Labeled Compound:

    • Once the reaction is complete, the fluorescently labeled product needs to be purified from unreacted dye and the starting amine.

    • Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product. The fluorescent band corresponding to the labeled compound can be visually tracked and collected.

    • Reverse-Phase HPLC (for higher purity): High-performance liquid chromatography is a more effective method for achieving high purity. Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Characterization of the Labeled Compound:

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled product using mass spectrometry (e.g., ESI-MS).

    • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the final product.

    • Spectrophotometry: Determine the absorption and emission spectra of the purified fluorescently labeled compound to confirm its photophysical properties.

Protocol 2: Labeling with Isothiocyanate (ITC) Dyes

This protocol provides an alternative method using an isothiocyanate-functionalized dye.

Materials:

  • This compound

  • Amine-reactive ITC fluorescent dye (e.g., FITC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5

  • Purification and characterization materials as listed in Protocol 1.

Procedure:

  • Preparation of Reactants:

    • Prepare solutions of the amine and the ITC dye as described in Protocol 1.

  • Labeling Reaction:

    • To the solution of this compound, add the carbonate-bicarbonate buffer to achieve a final pH of 9.0-9.5.

    • Add 1.1 to 1.5 molar equivalents of the dissolved ITC dye to the reaction mixture while stirring.

    • Allow the reaction to proceed for 2-8 hours at room temperature, protected from light.

  • Monitoring, Purification, and Characterization:

    • Follow the same procedures for monitoring, purification, and characterization as outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Characterization prep_amine Dissolve Amine in Anhydrous Solvent mix Mix Amine and Dye (1:1.1-1.5 molar ratio) prep_amine->mix prep_dye Dissolve Amine-Reactive Dye in Anhydrous Solvent prep_dye->mix add_buffer Add Reaction Buffer (pH 8.3-9.5) mix->add_buffer incubate Incubate at RT (1-8 hours, protected from light) add_buffer->incubate purify Purify by Chromatography (TLC, Column, or HPLC) incubate->purify characterize Characterize by MS, NMR, and Spectroscopy purify->characterize

Caption: Workflow for fluorescent labeling of this compound.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand Fluorescently Labeled 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine rxr Retinoid X Receptor (RXR) ligand->rxr Binds and Activates heterodimer RXR Heterodimer (e.g., with RAR, PPAR, LXR) rxr->heterodimer Forms response_element Retinoid X Response Element (RXRE) in DNA heterodimer->response_element Binds to transcription Modulation of Gene Transcription response_element->transcription response Cellular Response (Differentiation, Proliferation, Apoptosis) transcription->response

Caption: Proposed signaling pathway involving Retinoid X Receptor (RXR) activation.

References

Application Notes and Protocols for Efficacy Testing of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the structural similarity of this compound to synthetic retinoids, the proposed experimental design is based on the hypothesis that it acts as a retinoid receptor agonist. The following protocols and workflows are designed to systematically test this hypothesis, starting with in vitro receptor interaction and cellular responses, and progressing to in vivo models of dermatological conditions.

Proposed Signaling Pathway

The hypothesized mechanism of action involves the binding and activation of retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs). Upon activation, these nuclear receptors form heterodimers (RAR-RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene expression. This can lead to various cellular effects, including regulation of cell proliferation, differentiation, and extracellular matrix protein synthesis.

Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine CRABP Cellular Retinoic Acid Binding Protein (CRABP) Compound->CRABP Binding RAR RAR CRABP->RAR Transport & Delivery RXR RXR RAR->RXR Heterodimerization RARE RARE (Retinoic Acid Response Element) RXR->RARE Binding to DNA TargetGenes Target Genes (e.g., TGM1, KRT4, Collagen) RARE->TargetGenes Gene Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation CellularResponse Cellular Response (Differentiation, Proliferation, ECM Synthesis) Proteins->CellularResponse Leads to

Caption: Hypothesized retinoid signaling pathway for the test compound.

Experimental Workflow

The overall experimental strategy follows a tiered approach, from initial in vitro screening to in vivo efficacy testing. This workflow allows for go/no-go decisions at each stage, ensuring a resource-efficient evaluation of the compound's potential.

Experimental Workflow start Start: Compound Synthesis & Characterization in_vitro_screening Phase 1: In Vitro Screening start->in_vitro_screening receptor_binding Receptor Binding Assays (RAR/RXR subtypes) in_vitro_screening->receptor_binding reporter_assays Reporter Gene Assays receptor_binding->reporter_assays gene_expression Target Gene Expression (Keratinocytes) reporter_assays->gene_expression cellular_assays Cellular Assays (Proliferation, Differentiation) gene_expression->cellular_assays in_vitro_safety Phase 2: In Vitro Safety cellular_assays->in_vitro_safety cytotoxicity Cytotoxicity Assays (Keratinocytes, Fibroblasts) in_vitro_safety->cytotoxicity skin_irritation Reconstructed Human Epidermis (RhE) Irritation Test cytotoxicity->skin_irritation in_vivo_efficacy Phase 3: In Vivo Efficacy skin_irritation->in_vivo_efficacy animal_model Animal Model Selection (e.g., Rhino Mouse, Photoaging Model) in_vivo_efficacy->animal_model treatment Topical Formulation & Treatment animal_model->treatment endpoints Efficacy Endpoint Analysis treatment->endpoints end Conclusion: Efficacy Profile endpoints->end

Caption: Tiered experimental workflow for efficacy evaluation.

In Vitro Efficacy and Selectivity Profiling

Data Presentation

Table 1: Retinoid Receptor Binding Affinity (Ki, nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
Test Compound
All-trans Retinoic Acid (ATRA)
9-cis-Retinoic Acid

Table 2: Retinoid Receptor Activation (EC50, nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
Test Compound
All-trans Retinoic Acid (ATRA)
9-cis-Retinoic Acid

Table 3: Target Gene Expression in Human Keratinocytes (Fold Change vs. Vehicle)

GeneTest Compound (1 µM)ATRA (1 µM)
TGM1
CRABP2
KRT4

Table 4: Effect on Cell Proliferation and Viability (IC50/EC50, µM)

Cell LineParameterTest CompoundATRA
HaCaT KeratinocytesProliferation (IC50)
Primary Dermal FibroblastsProliferation (IC50)
HaCaT KeratinocytesViability (IC50)
Experimental Protocols

Protocol 4.2.1: Radioligand Binding Assay for RAR/RXR

  • Objective: To determine the binding affinity of the test compound for RAR and RXR subtypes.

  • Materials:

    • Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ.

    • [³H]-All-trans retinoic acid (for RARs).

    • [³H]-9-cis-retinoic acid (for RXRs).

    • Test compound and reference compounds (ATRA, 9-cis-RA).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, incubate the recombinant receptor, radioligand, and varying concentrations of the test compound or reference compound in binding buffer.

    • Incubate for 2-4 hours at 4°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki values using competitive binding analysis software (e.g., Prism).

Protocol 4.2.2: Luciferase Reporter Gene Assay

  • Objective: To quantify the functional activation of RAR and RXR subtypes by the test compound.

  • Materials:

    • HEK293T cells (or other suitable cell line).

    • Expression vectors for RAR/RXR subtypes.

    • Luciferase reporter plasmid containing a retinoic acid response element (RARE).

    • Transfection reagent (e.g., Lipofectamine).

    • DMEM with 10% charcoal-stripped FBS.

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect HEK293T cells with the RAR/RXR expression vector and the RARE-luciferase reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or reference compounds for 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the EC50 values from the dose-response curves.

Protocol 4.2.3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • Objective: To measure the modulation of known retinoid target genes in a relevant cell type.

  • Materials:

    • Human epidermal keratinocytes (e.g., HaCaT or primary cells).

    • Keratinocyte growth medium.

    • Test compound and ATRA.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for TGM1, CRABP2, KRT4, and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Culture keratinocytes to 70-80% confluency.

    • Treat the cells with the test compound (e.g., 1 µM) or ATRA (1 µM) for 24-48 hours.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.

    • Calculate the relative gene expression (fold change) using the ΔΔCt method.

In Vivo Efficacy Studies

Data Presentation

Table 5: Comedolytic Activity in the Rhino Mouse Model

Treatment GroupMean Utricle Area (µm²) ± SEM% Reduction vs. Vehicle
Vehicle ControlN/A
Test Compound (0.01%)
Test Compound (0.1%)
Tretinoin (0.025%)

Table 6: Anti-Photoaging Effects in Hairless Mice

Treatment GroupWrinkle Score (0-4)Skin Elasticity (R2)Collagen Content (µg/mg tissue)
Naive Control
UV + Vehicle
UV + Test Compound (0.1%)
UV + Tretinoin (0.025%)

In Vivo Study Design

In Vivo Photoaging Study Design cluster_setup Study Setup cluster_treatment Treatment Phase (8 weeks) cluster_endpoints Endpoint Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping uv_irradiation UVB Irradiation (3 times/week) grouping->uv_irradiation topical_application Topical Application (Daily) uv_irradiation->topical_application wrinkle_analysis Wrinkle Replica Analysis topical_application->wrinkle_analysis elasticity_measurement Cutometer Measurement wrinkle_analysis->elasticity_measurement histology Histological Analysis (H&E, Masson's Trichrome) elasticity_measurement->histology biochemical_assays Collagen/Elastin Assays histology->biochemical_assays

Caption: Workflow for the in vivo photoaging study.

Experimental Protocols

Protocol 5.3.1: Rhino Mouse Model for Comedolytic Activity

  • Objective: To assess the ability of the test compound to reduce the size of comedones.

  • Animals: Male rhino mice (hr/hr), 5-6 weeks old.

  • Materials:

    • Test compound formulated in a suitable vehicle (e.g., acetone:propylene glycol).

    • Tretinoin as a positive control.

    • Vehicle control.

  • Procedure:

    • Acclimatize the animals for one week.

    • Randomly assign animals to treatment groups (n=8-10 per group).

    • Apply the test compound, positive control, or vehicle topically to the dorsal skin once daily for 2-3 weeks.

    • At the end of the treatment period, euthanize the animals and collect skin samples.

    • Fix, embed, and section the skin samples.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Perform histomorphometric analysis to measure the cross-sectional area of the utricles (comedones).

    • Calculate the mean utricle area and the percentage reduction compared to the vehicle control.

Protocol 5.3.2: UV-Induced Photoaging Model in Hairless Mice

  • Objective: To evaluate the efficacy of the test compound in preventing and/or repairing signs of skin photoaging.

  • Animals: SKH-1 hairless mice, 6-7 weeks old.

  • Materials:

    • UVB light source.

    • Test compound and tretinoin formulated in a suitable vehicle.

    • Silicone impression material for wrinkle analysis.

    • Cutometer for skin elasticity measurement.

  • Procedure:

    • Acclimatize the animals for one week.

    • Divide the animals into treatment groups (naive, UV+vehicle, UV+test compound, UV+tretinoin).

    • Induce photoaging by exposing the dorsal skin of the mice to UVB radiation three times a week for 8-12 weeks. The UVB dose should be gradually increased.

    • Apply the topical formulations daily, immediately after UVB exposure on irradiation days.

    • Visually grade the wrinkles weekly using a standardized scale.

    • At the end of the study, perform wrinkle analysis using silicone replicas and image analysis software.

    • Measure skin elasticity using a Cutometer.

    • Collect skin samples for histological analysis (H&E for epidermal thickness, Masson's trichrome for collagen) and biochemical assays (collagen and elastin content).

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Application Notes: Use of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of scientific literature and chemical databases, there is currently no available information on the use of this compound as a chemical probe. Chemical probes are small molecules used to study biological systems, and their utility relies on well-characterized biological activity and selectivity. The absence of data regarding the biological targets, mechanism of action, and experimental validation of this specific compound prevents the creation of detailed application notes and protocols.

While information on structurally related tetrahydronaphthalene derivatives exists, these data cannot be extrapolated to this compound without specific experimental evidence. The PubChem database lists the compound (CID 11469760), providing basic chemical information such as its molecular formula (C14H21N) and molecular weight (203.32 g/mol ), but no biological activity data is reported.[1] Chemical suppliers also list the compound, for instance, under CAS number 92050-16-3, but do not provide any application-specific information.[2]

Quantitative Data

A thorough literature search did not yield any quantitative data regarding the binding affinity, selectivity, potency, or efficacy of this compound on any biological target. Therefore, a data table for comparison cannot be generated.

Experimental Protocols

The absence of published research utilizing this compound as a chemical probe means there are no established experimental protocols to report. Key experiments such as binding assays, functional assays, cellular imaging, or in vivo studies involving this compound have not been described in the available literature.

Signaling Pathways and Experimental Workflows

As the biological target(s) of this compound are unknown, it is not possible to create diagrams of any signaling pathways it may modulate. Similarly, without established experimental uses, diagrams of experimental workflows cannot be generated.

Based on the current available information, this compound is not a recognized chemical probe. For researchers interested in exploring the potential of this molecule, initial studies would need to focus on identifying its biological targets and characterizing its activity and selectivity. This would involve a comprehensive screening campaign against various protein classes, followed by validation of any identified hits. Until such foundational research is conducted and published, its use as a chemical probe remains undefined.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be reaching completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.

  • Sub-optimal Temperature: Temperature control is often crucial. For instance, in related catalytic hydrogenation processes, the temperature is carefully controlled, with an optimal range often cited.[1] Deviating from the optimal temperature can lead to incomplete reactions or the formation of byproducts.[1]

  • Catalyst Inactivity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is fresh and has not been deactivated by impurities in the starting materials or solvents. The purity of the starting quinoline is important as impurities can poison the catalyst and lead to lower yields.[1]

  • Poor Reagent Quality: The quality of your reagents can significantly impact the yield. Use reagents from reputable suppliers and ensure they are stored under the recommended conditions.

Question: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Conditions: Side reactions are often favored under specific conditions. Carefully controlling the reaction temperature, pressure, and stoichiometry of reactants can help minimize the formation of unwanted byproducts. For example, in some reactions, maintaining a specific temperature range is critical to prevent side reactions.[1]

  • Choice of Solvent: The solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction while disfavoring side reactions.

  • Purification of Starting Materials: Impurities in your starting materials can sometimes act as catalysts for side reactions. Ensure your starting materials are of high purity.[1]

Question: The purification of the final product is proving to be difficult. What purification techniques are recommended?

Answer: Purification can be challenging, especially if the product has similar properties to the impurities. Consider the following approaches:

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems to achieve optimal separation.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification. The choice of solvent is critical for successful recrystallization. For a similar compound, recrystallization from hexanes was used to obtain pure crystals.

  • Acid-Base Extraction: Since the target compound is an amine, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the purified amine extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the pentamethylated tetralin core?

A common approach to synthesizing similar tetramethyl-substituted tetralin structures involves the Friedel-Crafts alkylation of a suitable aromatic precursor with an alkylating agent in the presence of a Lewis acid catalyst. For example, the synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol involves the reaction of phenol with 2,2,5,5-tetramethyltetrahydrofuran in the presence of aluminum chloride.

Q2: How can the amine group be introduced onto the aromatic ring?

Once the pentamethyl-tetrahydronaphthalene core is synthesized, the amine group can be introduced through several methods, including:

  • Nitration followed by Reduction: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amine using a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation.

  • Buchwald-Hartwig Amination: If a halogenated precursor is available, the Buchwald-Hartwig amination reaction provides a powerful method for forming the carbon-nitrogen bond.

Q3: What analytical techniques are suitable for characterizing the final product?

To confirm the structure and purity of this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the amine functional group.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.

Data Presentation

Table 1: Hypothetical Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)
801265
1001285
1201275 (with increased side products)

Table 2: Hypothetical Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12470
2.52490
52492

Experimental Protocols

Hypothetical Protocol for the Nitration of a Pentamethyl-Tetrahydronaphthalene Precursor:

  • To a stirred solution of the pentamethyl-tetrahydronaphthalene precursor in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitro-product, which can be purified by column chromatography.

Hypothetical Protocol for the Reduction of the Nitro Group:

  • Dissolve the nitro-product in ethanol.

  • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Pentamethyl- tetrahydronaphthalene nitration Nitration (HNO3, H2SO4) start->nitration workup1 Aqueous Workup & Extraction nitration->workup1 purification1 Purification (Chromatography) workup1->purification1 nitro_product Nitro-Pentamethyl- tetrahydronaphthalene purification1->nitro_product reduction Reduction (SnCl2 or H2/Pd-C) nitro_product->reduction workup2 Aqueous Workup & Extraction reduction->workup2 purification2 Final Purification (Chromatography/ Recrystallization) workup2->purification2 final_product 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen- 2-amine purification2->final_product

Caption: A generalized experimental workflow for the synthesis.

side_reactions starting_material Pentamethyl-tetrahydronaphthalene desired_product Desired Mono-nitro Product starting_material->desired_product Controlled Nitration side_product1 Di-nitro Side Product starting_material->side_product1 Over-nitration side_product2 Oxidized Side Product starting_material->side_product2 Harsh Conditions

Caption: Potential side reactions during the nitration step.

References

Technical Support Center: Purification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, a sterically hindered aromatic amine. Problems often arise from closely related impurities formed during synthesis, which can be challenging to separate from the final product.

A plausible synthetic route involves the Friedel-Crafts alkylation of a suitable naphthalene derivative, followed by nitration and subsequent reduction of the nitro group to the primary amine. This process can lead to several impurities, including regioisomers and incompletely reacted intermediates.

Problem 1: Co-elution of Impurities During Column Chromatography

Question: I am observing significant overlap between my product peak and an impurity during flash column chromatography on silica gel. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: A slight modification of the solvent system can significantly impact selectivity.

    • Strategy 1: Employ a less polar solvent system. If your compound is eluting too quickly, reducing the polarity of the mobile phase can improve separation.

    • Strategy 2: Introduce a competing amine. The basic nature of the amine can lead to tailing on acidic silica gel. Adding a small amount of a competing amine, like triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and potentially better separation.[1][2]

    • Strategy 3: Utilize a different solvent system. If a hexane/ethyl acetate system is failing, consider alternatives like dichloromethane/methanol.[1]

  • Change the Stationary Phase:

    • Amine-functionalized silica: This can be highly effective for purifying basic amines as it minimizes the acid-base interactions that cause peak tailing on standard silica gel.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines.

    • Reverse-phase chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (e.g., C18) may provide the necessary selectivity. A mobile phase of acetonitrile/water or methanol/water, often with a pH modifier, would be appropriate.[1]

  • Sample Loading Technique:

    • Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation compared to wet loading in a solvent.

Troubleshooting Parameters for Column Chromatography:

ParameterRecommendation for Poor SeparationRationale
Solvent System Polarity Decrease polarity (e.g., from 20% EtOAc in Hexane to 10%)Increases retention time, allowing for better separation of closely eluting compounds.
Mobile Phase Additive Add 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, reducing peak tailing for basic amines.[1]
Stationary Phase Switch from Silica Gel to Amine-Silica or AluminaAlternative selectivities can resolve compounds that co-elute on standard silica.[2]
Loading Method Use dry loading instead of wet loadingPromotes a more concentrated and uniform starting band, improving resolution.
Problem 2: Product Oiling Out During Crystallization

Question: My product is forming an oil instead of crystals when I try to recrystallize it. What can I do to induce crystallization?

Answer: "Oiling out" occurs when the solute is not readily able to form a crystal lattice and instead separates as a liquid phase. This is common for compounds with conformational flexibility or impurities that inhibit crystal formation.

  • Solvent Selection is Key: The choice of solvent is critical for successful crystallization.

    • Solvent Polarity: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Experiment with a range of solvents with varying polarities. For your compound, consider solvents like hexanes, heptane, toluene, or mixtures thereof.

    • Solvent Mixtures: A two-solvent system can be very effective. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Inducing Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Seeding: If you have a few crystals from a previous attempt, adding a single seed crystal to a supersaturated solution can initiate crystallization.

    • Slow Cooling: Rapid cooling often leads to oiling or the formation of very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Recommended Solvents for Crystallization of Tetramethyl-tetrahydronaphthalene Derivatives:

Solvent/Solvent SystemExpected Solubility ProfilePotential Outcome
Hexanes/Heptane Low solubility at room temp, higher when hotGood for direct crystallization.
Toluene Moderate solubilityMay require slow evaporation or addition of an anti-solvent.
Ethyl Acetate/Hexanes High solubility in EtOAc, low in hexanesA good two-solvent system for inducing crystallization.
Dichloromethane/Hexanes High solubility in DCM, low in hexanesAnother effective two-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Based on a probable synthetic route, potential impurities include:

  • Regioisomers: Isomers with the amine group at a different position on the aromatic ring, which can be very difficult to separate due to similar physical properties.

  • Unreacted Starting Material: The corresponding nitro-compound if the reduction was incomplete.

  • Byproducts from Friedel-Crafts Alkylation: Over-alkylated or under-alkylated naphthalene derivatives. Isomerization of alkyl groups on the naphthalene ring can also occur under Friedel-Crafts conditions.[3]

  • Byproducts from Reduction: Depending on the reducing agent used, various side products can be formed.

Q2: My purified amine is colored (e.g., yellow or brown). Is this normal, and how can I remove the color?

A2: Aromatic amines are prone to oxidation, which can result in colored impurities. While a faint color may not indicate significant impurity, a darker color suggests the presence of oxidation products.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can remove colored impurities. Be aware that this can also lead to some product loss through adsorption.

  • Fresh Solvent: Always use fresh, high-quality solvents for purification, as impurities in solvents can contribute to discoloration.

  • Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during storage.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a solvent system that gives your product an Rf value between 0.2 and 0.4 for the best resolution.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography with a Competing Amine
  • Prepare the Slurry: In a fume hood, dissolve or suspend the crude this compound in a minimal amount of the chosen eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder (dry loading).

  • Pack the Column: Wet pack a chromatography column with the eluent.

  • Load the Sample: Carefully add the prepared dry-loaded sample to the top of the column.

  • Elute: Begin elution with the chosen solvent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Troubleshooting Logic for Amine Purification

Purification_Troubleshooting cluster_chrom Chromatography Troubleshooting cluster_cryst Crystallization Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Primary Method crystallization Crystallization purification_choice->crystallization Alternative/Final Step co_elution Co-elution / Tailing? chromatography->co_elution oiling_out Oiling Out? crystallization->oiling_out analysis Purity Analysis (TLC, HPLC, NMR) analysis->purification_choice Purity < 95% pure_product Pure Product analysis->pure_product Purity > 95% co_elution->analysis No optimize_solvent Optimize Mobile Phase (Polarity, Additives) co_elution->optimize_solvent Yes change_stationary Change Stationary Phase (Amine-Silica, Alumina) co_elution->change_stationary Still Yes optimize_solvent->chromatography change_stationary->chromatography oiling_out->analysis No change_solvent Change Solvent / Use Co-solvent oiling_out->change_solvent Yes induce_nucleation Induce Nucleation (Scratch, Seed) oiling_out->induce_nucleation Still Yes change_solvent->crystallization induce_nucleation->crystallization

Caption: A flowchart for troubleshooting the purification of aromatic amines.

References

Overcoming solubility issues of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which solvents is this compound likely to be soluble?

A2: Due to its hydrophobic nature, this compound is expected to have better solubility in organic solvents compared to aqueous solutions.[2] Suitable organic solvents would include:

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol, Isopropanol[6][7]

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

It is always recommended to perform small-scale solubility tests in a range of solvents to determine the most suitable one for your specific application.

Q3: How does pH affect the solubility of this amine-containing compound?

A3: The solubility of amines is significantly influenced by pH.[1][3][4] The primary amine group on this compound can accept a proton (H+) to form a positively charged ammonium salt. This salt form is generally much more soluble in aqueous solutions than the neutral free base.[3][5] Therefore, decreasing the pH of the aqueous solution by adding an acid will increase the solubility of the compound. The ideal pH for solubilization will depend on the pKa of the compound's conjugate acid.

Troubleshooting Guide

Issue: Compound is insoluble in aqueous buffers.

This is a common issue due to the compound's hydrophobic structure. The following troubleshooting workflow can help identify a suitable solution.

G start Start: Insoluble Compound ph_adjustment Attempt pH Adjustment (Acidification) start->ph_adjustment co_solvent Add a Co-solvent ph_adjustment->co_solvent Insoluble? success Success: Compound Solubilized ph_adjustment->success Soluble? cyclodextrin Use Cyclodextrin Complexation co_solvent->cyclodextrin Insoluble? co_solvent->success Soluble? surfactant Incorporate a Surfactant cyclodextrin->surfactant Insoluble? cyclodextrin->success Soluble? salt_formation Consider Salt Formation surfactant->salt_formation Insoluble? surfactant->success Soluble? salt_formation->success Soluble? failure Further Formulation Development Needed salt_formation->failure Insoluble?

Figure 1: Troubleshooting workflow for solubility issues.

1. pH Adjustment:

  • Rationale: As an amine, the compound's solubility can be significantly increased by lowering the pH.[1][3][4] Protonation of the amine group to form a more soluble salt is a primary strategy.

  • Action: Titrate your aqueous buffer with a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the solubility of the compound at different pH values. Aim for a pH that is at least 2 units below the predicted pKa of the compound's conjugate acid.

2. Co-solvents:

  • Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[6][7][8]

  • Action: If pH adjustment alone is insufficient, try adding a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

    • DMSO (use with caution in biological assays) Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while observing the solubility.

3. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate hydrophobic molecules, like the target compound, forming an inclusion complex that is more water-soluble.[11][12][13]

  • Action: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the compound to this solution and stir. The formation of the inclusion complex should enhance solubility.

4. Surfactants:

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[14]

  • Action: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous solution. Ensure the surfactant concentration is above its CMC.

5. Salt Formation:

  • Rationale: For long-term storage or formulation, creating a stable, solid salt of the compound can be advantageous. This involves reacting the amine with an acid to form a crystalline salt with improved solubility and dissolution properties.[15]

  • Action: This requires a more involved chemical process where the compound is reacted with a suitable acid (e.g., HCl, HBr, tartaric acid, citric acid) in an appropriate solvent to precipitate the salt.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Materials:

    • This compound

    • A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, Tris)

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Vials, magnetic stirrer, pH meter

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Measure the final pH of each suspension.

    • Filter the suspensions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Materials:

    • This compound

    • Aqueous buffer at a fixed, slightly acidic pH (e.g., pH 5)

    • Co-solvents: Ethanol, Propylene Glycol, PEG 400

    • Standard laboratory glassware and analytical instrumentation

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Add an excess amount of the compound to each co-solvent/buffer mixture.

    • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each mixture.

    • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin Complexation
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Standard laboratory glassware and analytical instrumentation

  • Procedure:

    • Prepare a series of HP-β-CD solutions in the buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • Add an excess amount of the compound to each HP-β-CD solution.

    • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility.

    • Plot the solubility of the compound as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.

Data Presentation

Table 1: Hypothetical Solubility Data in Different Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.0)< 0.01
0.1 M HCl (pH 1.0)1.5
Ethanol> 50
DMSO> 100

Table 2: Hypothetical Effect of Co-solvent on Aqueous Solubility at pH 5.0

Co-solvent (v/v %)Solubility (mg/mL)
0% (Buffer only)0.2
10% Ethanol1.8
20% Ethanol5.2
10% Propylene Glycol1.5
20% Propylene Glycol4.1

Visualizations

G cluster_0 Mechanism of Cyclodextrin Solubilization compound Hydrophobic Compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Figure 2: Cyclodextrin inclusion complex formation.

G cluster_1 pH Effect on Amine Solubility free_base R-NH2 (Free Base) Low Solubility protonated R-NH3+ (Protonated Salt) High Solubility free_base->protonated + H+ (Acidic pH) protonated->free_base - H+ (Basic pH)

Figure 3: Equilibrium between free base and protonated salt.

References

Technical Support Center: Stability of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in solution?

A1: Based on the chemical structure, the primary anticipated degradation pathway is oxidation. The amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. The tetralin ring system, while more stable than an unsaturated naphthalene ring, can also undergo oxidation, particularly at the benzylic positions, if harsh conditions are applied. Under anaerobic conditions, microbial degradation pathways involving glutamylation and subsequent oxidation have been observed for related naphthylamine compounds.[1][2]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., -20°C or -80°C for long-term storage). The choice of solvent is also critical; aprotic solvents are generally preferred to minimize reactions involving the amine group.

Q3: How can I determine the stability of my specific batch of this compound in my experimental solution?

A3: A forced degradation study is the most effective way to determine the stability of your compound under your specific experimental conditions.[3][4][5] This involves subjecting the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a "stability-indicating method"?

A4: A stability-indicating analytical method is a validated technique that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6] HPLC with UV or mass spectrometric detection is a common choice for this purpose.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns yellow/brown upon storage. Oxidation of the amine group.Store solutions under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents. Protect from light. Store at lower temperatures.
Loss of compound concentration over time in neutral solution. Adsorption to container surfaces. Oxidation by dissolved oxygen.Use silanized glassware or polypropylene tubes. Ensure solvents are deoxygenated.
Rapid degradation observed in acidic or basic solutions. Acid or base-catalyzed hydrolysis or degradation.Buffer the solution to a pH where the compound is more stable. If the experimental conditions require acidic or basic pH, prepare solutions fresh and use them immediately.
Multiple new peaks appear in the chromatogram after the experiment. Degradation of the compound.Perform a forced degradation study to identify the degradation products and their formation kinetics. Use a mass spectrometer (LC-MS) to help identify the structures of the degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4][5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

  • Thermal Degradation: Heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Sample each stress condition at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Identify the major degradation products and their relative retention times.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a mass spectrometer (LC-MS) for peak identification.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of Potential Degradation Pathways for Naphthylamine and Tetralin Derivatives

Degradation Type Conditions Potential Products Reference
OxidationAir, light, oxidizing agentsColored imines, quinones, and other oxidation productsGeneral chemical knowledge
Microbial DegradationAnaerobic, presence of specific microbesGlutamylated adducts, hydroxylated naphthalenes[1][2]
PhotolysisUV/Visible lightComplex mixture of degradation products[4]
Acid/Base HydrolysisStrong acidic or basic conditionsMay be stable, but depends on specific structure[4]

Table 2: Recommended Conditions for a Forced Degradation Study

Stress Condition Reagent/Parameter Typical Duration Objective
Acid Hydrolysis0.1 M - 1 M HCl24 - 72 hoursTo assess stability in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOH24 - 72 hoursTo assess stability in basic environments.
Oxidation3% - 30% H₂O₂2 - 24 hoursTo mimic oxidative stress.
Thermal Stress50°C - 80°C48 - 168 hoursTo evaluate the effect of temperature.
PhotostabilityUV and Visible light exposureAs per ICH Q1B guidelinesTo determine light sensitivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Expose to base Base Hydrolysis (0.1 M NaOH) prep_stock->base Expose to oxidation Oxidation (3% H2O2) prep_stock->oxidation Expose to thermal Thermal Stress (60°C) prep_stock->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data_analysis Calculate % Degradation Identify Degradants hplc->data_analysis

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent 3,5,5,8,8-Pentamethyl-5,6,7,8- tetrahydronaphthalen-2-amine imine N-Oxidized Species (e.g., Imines, Nitroso) parent->imine [O] quinone Ring-Oxidized Species (e.g., Quinone-imines) parent->quinone [O] photoproducts Complex Mixture of Photodegradants parent->photoproducts hv

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized in a three-step process. This pathway involves the initial construction of the substituted tetrahydronaphthalene core, followed by nitration and subsequent reduction to the target amine.

Synthetic_Pathway p-Xylene p-Xylene Intermediate_1 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene p-Xylene->Intermediate_1 Friedel-Crafts Alkylation 2,5-Dichloro-2,5-dimethylhexane 2,5-Dichloro-2,5-dimethylhexane 2,5-Dichloro-2,5-dimethylhexane->Intermediate_1 Intermediate_2 2-Nitro-3,5,5,8,8-pentamethyl- 5,6,7,8-tetrahydronaphthalen Intermediate_1->Intermediate_2 Nitration Final_Product 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Intermediate_2->Final_Product Reduction Troubleshooting_Nitration Start Low Yield of Mononitrated Product Check_Temp Was reaction temperature < 5°C? Start->Check_Temp Check_Reagents Are nitrating acids fresh and concentrated? Check_Temp->Check_Reagents Yes High_Temp High temperature likely caused decomposition. Check_Temp->High_Temp No Check_Time Was reaction monitored by TLC to completion? Check_Reagents->Check_Time Yes Bad_Reagents Inactive reagents are a likely cause. Check_Reagents->Bad_Reagents No Short_Time Incomplete reaction is the probable cause. Check_Time->Short_Time No Solution_Temp Action: Maintain strict temperature control. High_Temp->Solution_Temp Solution_Reagents Action: Use fresh, high-quality acids. Bad_Reagents->Solution_Reagents Solution_Time Action: Continue reaction until starting material is consumed. Short_Time->Solution_Time Nitro_Reduction_Side_Products Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso Compound) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy Compound) Nitroso->Azoxy Condensation with Hydroxylamine Amine Ar-NH2 (Target Amine) Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Reduction

Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this sterically hindered aromatic amine:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene) and an amine source. This method is often preferred for its functional group tolerance and relatively mild conditions.

  • Nitration and Reduction: This classic two-step approach involves the nitration of the parent hydrocarbon (1,1,4,4,6,7-hexamethyl-1,2,3,4-tetrahydronaphthalene) to introduce a nitro group at the 2-position, followed by reduction of the nitro group to the desired amine.[1][2]

Q2: What are the main challenges associated with this synthesis?

The primary challenge is the significant steric hindrance around the reaction center, caused by the five methyl groups on the tetrahydronaphthalene core. This can lead to slow reaction rates and low yields. Overcoming this often requires careful optimization of catalysts, ligands, and reaction conditions.

Q3: How do I select the appropriate catalyst, ligand, and base for a Buchwald-Hartwig amination of this substrate?

For sterically hindered aryl halides, the choice of ligand is critical.

  • Ligands: Bulky, electron-rich phosphine ligands are generally required. Popular choices include biarylphosphine ligands like XPhos, SPhos, or RuPhos, and ferrocenyl ligands like DavePhos. These ligands promote the formation of the active monoligated palladium species necessary for coupling with hindered substrates.

  • Catalysts: Palladium pre-catalysts, such as those based on Pd(OAc)₂ or Pd₂(dba)₃, are commonly used in combination with the chosen ligand.[3]

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ or Cs₂CO₃ may be effective with highly active catalyst systems but often result in lower yields for hindered substrates.[3]

Q4: What are the recommended conditions for the reduction of the corresponding nitroaromatic precursor?

Reduction of the nitro group can be achieved through several methods:

  • Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and effective method.[2] However, it may not be suitable if other reducible functional groups are present in the molecule.

  • Metal-Acid Reduction: A common and robust method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[1][2] Tin(II) chloride (SnCl₂) is a milder alternative that can be used when sensitive functional groups are present.[2]

Q5: How can I effectively monitor the reaction's progress?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst (Buchwald-Hartwig) Ensure strictly anhydrous and anaerobic (inert atmosphere) conditions, as both oxygen and moisture can deactivate the catalyst.[4] Use a fresh source of palladium pre-catalyst and ligand.
Inappropriate Ligand/Base Combination Screen a variety of bulky phosphine ligands and strong bases. Refer to the parameter screening table below for starting points.
Insufficient Reaction Temperature/Time Due to steric hindrance, higher temperatures (e.g., 80-110°C) and longer reaction times (e.g., 12-24 hours) may be necessary.[3][4]
Incomplete Reduction (Nitration/Reduction Route) Use a more potent reducing agent (e.g., SnCl₂ in place of Fe/HCl) or increase the equivalents of the reducing agent and acid. Extend the reaction time.
Poor Quality Starting Materials Verify the purity of the starting aryl halide or nitro compound using NMR or GC-MS. Impurities can inhibit the catalyst or interfere with the reaction.
Problem 2: Formation of Significant Side Products
Possible Cause Recommended Solution
Hydrodehalogenation (Buchwald-Hartwig) This side reaction, where the aryl halide is reduced to the corresponding hydrocarbon, can compete with amination. Using a bulkier ligand or a less coordinating solvent can sometimes suppress this pathway.
Homocoupling of Aryl Halide This can occur at high temperatures or with high catalyst loading. Try reducing the reaction temperature or the amount of palladium catalyst used.
Formation of Di- or Tri-substituted Amines This is a common issue when using ammonia. To favor the primary amine, use a large excess of ammonia or an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5]
Incomplete Nitration or Isomer Formation During the nitration step, ensure controlled temperature and slow addition of the nitrating agent to maximize the selectivity for the desired isomer. Purify the nitro-intermediate before proceeding to the reduction step.

Data Presentation

Table 1: Example Screening Conditions for Buchwald-Hartwig Amination

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane11024
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene11024
4Pd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)t-BuOH9018

Note: Yields are highly substrate-dependent and require experimental determination.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (General Procedure)
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.). Evacuate and backfill the tube with the inert gas three times.

  • Solvent and Amine Source: Add anhydrous, degassed solvent (e.g., toluene). If using an ammonia surrogate like benzophenone imine, add it at this stage. If using ammonia gas, it can be bubbled through the solution or added as a solution in a solvent like dioxane.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at the desired temperature (e.g., 100°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. If a surrogate was used, acidic hydrolysis will be required to deprotect the amine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration and Reduction (General Procedure)

Step A: Nitration

  • Setup: Dissolve 1,1,4,4,6,7-hexamethyl-1,2,3,4-tetrahydronaphthalene (1.0 equiv.) in a suitable solvent like dichloromethane or acetic anhydride in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or acetyl nitrate) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture over ice water and extract with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the nitro-intermediate.

Step B: Reduction

  • Setup: To a round-bottom flask, add the purified nitro-intermediate (1.0 equiv.) and a solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 equiv.) or a mixture of tin powder and concentrated HCl.

  • Reaction: Heat the mixture to reflux (e.g., 70-80°C) for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize it carefully with a strong base (e.g., 6M NaOH) until the solution is alkaline (pH > 10).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final amine product by column chromatography.[1]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_workup Purification Cascade cluster_end Final Product ArylHalide Aryl Halide / Nitro Precursor Reaction Reaction: - Buchwald-Hartwig Amination - Nitro Group Reduction ArylHalide->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Target Amine Purify->FinalProduct

Caption: High-level experimental workflow for synthesis and purification.

G cluster_buchwald For Buchwald-Hartwig Amination cluster_reduction For Nitro Reduction start Low or No Yield Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are catalyst, ligand, and solvent fresh and anhydrous? start->check_reagents check_conditions Have temperature and time been optimized for a hindered substrate? start->check_conditions check_reducing_agent Is the reducing agent strong enough? (e.g., SnCl2) start->check_reducing_agent check_equivalents Are sufficient equivalents of reducing agent used? start->check_equivalents sol_atmosphere_no No: Re-run under Argon/N2 check_atmosphere->sol_atmosphere_no sol_atmosphere_yes Yes: Proceed to next check check_atmosphere->sol_atmosphere_yes sol_reagents_no No: Use fresh/purified reagents check_reagents->sol_reagents_no sol_reagents_yes Yes: Proceed to next check check_reagents->sol_reagents_yes sol_conditions_no No: Increase temp/time check_conditions->sol_conditions_no sol_conditions_yes Yes: Consider alternative route check_conditions->sol_conditions_yes sol_reducing_no No: Switch to a stronger reducer check_reducing_agent->sol_reducing_no sol_reducing_yes Yes: Proceed to next check check_reducing_agent->sol_reducing_yes sol_equivalents_no No: Increase equivalents check_equivalents->sol_equivalents_no sol_equivalents_yes Yes: Re-evaluate substrate purity check_equivalents->sol_equivalents_yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the assay of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Frequently Asked Questions (FAQs)

1. Q: I am not seeing a peak for my compound, or the peak is very small. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.

  • Sample Degradation: Aromatic amines can be susceptible to oxidation. Ensure your sample is fresh and has been stored properly, protected from light and air. Consider preparing a new stock solution.

  • Incorrect Wavelength: If using UV detection, ensure the detector is set to the optimal wavelength for this compound. If the absorbance maximum is unknown, perform a UV scan of a standard solution.

  • Derivatization Failure: If you are using a derivatization step to enhance detection, the reaction may be incomplete.[1] Verify the pH of the reaction buffer, the concentration of the derivatizing agent, and the reaction time and temperature.[1][2]

  • Mass Spectrometry Issues: If using MS detection, check the ionization source parameters. Aromatic amines generally ionize well in positive ion mode.[1] Ensure the correct parent and fragment ions are being monitored.

Below is a troubleshooting workflow for this issue:

G cluster_solutions Potential Root Causes start No / Low Peak Detected check_std Prepare Fresh Standard start->check_std check_uv Verify UV Wavelength check_std->check_uv No peak_ok Peak Detected check_std->peak_ok Yes issue_sample Issue is Sample Stability or Preparation check_std->issue_sample check_deriv Review Derivatization Protocol (pH, Time, Temp) check_uv->check_deriv No check_uv->peak_ok Yes issue_detector Issue is Detector Setting check_uv->issue_detector check_ms Optimize MS Parameters (Source, Ionization) check_deriv->check_ms No check_deriv->peak_ok Yes issue_protocol Issue is Protocol Execution check_deriv->issue_protocol check_ms->peak_ok check_ms->issue_detector

Troubleshooting workflow for no/low peak detection.

2. Q: My chromatographic peak shape is poor (e.g., tailing, fronting, or broad). How can I improve it?

A: Poor peak shape can compromise resolution and lead to inaccurate quantification.[3] Here are common causes and remedies:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The basic amine group can interact with residual silanols on the silica-based column, causing peak tailing.

    • Adjust Mobile Phase pH: Adding a small amount of a basic modifier like ammonium hydroxide to the sample can neutralize the amine, leading to more robust results.[4]

    • Use an Appropriate Column: Consider using a column with end-capping or a different stationary phase designed for basic compounds.

  • Mismatched Solvents: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Table 1: Recommendations for Improving Peak Shape

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with column silanolsAdd a basic modifier to the mobile phase (e.g., 0.1% triethylamine) or adjust sample pH.[4]
Peak Fronting Column overloadDilute the sample and re-inject.
Broad Peaks Slow kinetics, extra-column volumeIncrease column temperature, ensure tubing is short and narrow, check for leaks.
Split Peaks Channeling in column, partially blocked fritReverse-flush the column; if the problem persists, replace the column.

3. Q: I am observing significant matrix effects in my LC-MS/MS assay. How can I mitigate this interference?

A: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.

  • Improve Sample Preparation: The goal is to remove interfering components from the matrix before injection.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5][6] A polymeric or mixed-mode sorbent can be used to retain the analyte while matrix components are washed away.

    • Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that offers high recovery and reproducibility for aromatic amines.[7]

  • Optimize Chromatography: Adjusting the HPLC method to chromatographically separate the analyte from the interfering matrix components is a crucial step.[8] This can be achieved by modifying the gradient, changing the column, or altering the mobile phase composition.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.

Below is a general workflow for developing an assay and mitigating matrix effects.

G cluster_optimization Optimization Loop for Matrix Effects start Assay Development Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep hplc HPLC Separation sample_prep->hplc ms MS/MS Detection hplc->ms data Data Analysis ms->data check_matrix Matrix Effect Observed? data->check_matrix end Final Method check_matrix->end No optimize_prep Refine Sample Prep (SPE, SLE) check_matrix->optimize_prep Yes optimize_hplc Optimize Chromatography check_matrix->optimize_hplc Yes optimize_prep->hplc optimize_hplc->hplc

Workflow for assay development and matrix effect mitigation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (from a biological matrix):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the absorbance maximum of the compound (e.g., 280 nm, to be determined).

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.0595
12.0595
12.17030
15.07030

Protocol 2: Pre-column Derivatization for Fluorescence Detection

For enhanced sensitivity, pre-column derivatization can be employed.[1][2] This protocol uses 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as an example derivatizing agent.

  • Reagent Preparation:

    • Borate Buffer: 0.2 M, pH 9.0.

    • Fmoc-Cl Solution: 1 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample (or standard), 200 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution.

    • Vortex immediately and let the reaction proceed at room temperature for 5 minutes.

    • Add 100 µL of 0.1 M glycine to quench the excess Fmoc-Cl.

    • The sample is now ready for HPLC analysis.

  • Chromatographic Conditions (Fluorescence):

    • Use the same HPLC conditions as in Protocol 1.

    • Fluorescence Detector Settings:

      • Excitation Wavelength (λex): ~265 nm (typical for Fmoc derivatives).

      • Emission Wavelength (λem): ~315 nm (typical for Fmoc derivatives).

References

How to prevent degradation of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the aromatic amine group due to exposure to air and/or light. Aromatic amines are susceptible to aerial oxidation, which can lead to the formation of colored impurities.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the container in aluminum foil. Ensure the container is tightly sealed.
Inconsistent experimental results or loss of compound activity Degradation of the compound in solution, potentially due to solvent impurities, improper pH, or exposure to oxidizing agents. Primary aromatic amines can exhibit instability in acidic media.[2][3]Use high-purity, degassed solvents. If possible, prepare solutions fresh before each experiment. Avoid strong acidic conditions unless required by the protocol, and be aware of potential degradation. Buffer the solution if compatibility is known.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products. The tetralin ring is susceptible to oxidation, particularly at the benzylic positions, which can lead to the formation of hydroxylated or carbonylated byproducts.[4][5]Analyze the sample promptly after preparation. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere.[6] Consider performing a forced degradation study to identify potential degradation products.
Poor solubility of the compound over time Formation of less soluble degradation products or polymers. Oxidation of aromatic amines can sometimes lead to polymerization.Filter the solution before use if particulates are observed. For critical applications, repurify the compound if significant degradation is suspected. Implement the storage recommendations to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are the oxidation of the aromatic amine and the oxidation of the tetralin ring. The aromatic amine can be oxidized to form nitroso and nitro compounds, or undergo oxidative coupling to form colored impurities. The tetralin structure is susceptible to free-radical oxidation, particularly at the benzylic C-H bonds, which can lead to the formation of hydroperoxides that can further decompose into ketones (tetralones) and alcohols.[5][7][8]

Q2: How should I store the solid compound to ensure its long-term stability?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.

Q3: What are the best practices for handling solutions of this compound?

A3: Solutions should be prepared using high-purity, degassed solvents. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., 4°C or -20°C). For longer-term storage of solutions, freezing at -80°C under an inert atmosphere is advisable.[6]

Q4: Can I use acidic or basic conditions in my experiments with this compound?

A4: Caution should be exercised when using acidic or basic conditions. Aromatic amines can be protonated in acidic solutions, which may affect their reactivity and solubility. Some studies have shown that primary aromatic amines can be less stable in acidic aqueous solutions compared to neutral water.[2][3] Strong bases could potentially deprotonate the amine. The stability of the compound under your specific experimental pH conditions should be verified.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a highly suitable method for monitoring the stability of the compound and detecting the formation of degradation products. A stability-indicating HPLC method should be developed, which is capable of resolving the parent compound from its potential degradation products.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of the compound under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, DMSO, or relevant experimental buffer)

  • Amber glass vials with Teflon-lined caps

  • HPLC system with UV or MS detector

  • Analytical column suitable for separating aromatic amines (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/incubators

  • Inert gas (argon or nitrogen)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. This will be your time-zero sample.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping the vials.

    • Prepare multiple vials for each storage condition to be tested.

  • Storage Conditions:

    • Store the vials under a matrix of conditions. Recommended conditions to test include:

      • Refrigerated: 4°C

      • Room Temperature: ~25°C

      • Elevated Temperature: 40°C

      • Light Exposure: Room temperature with exposure to ambient light.

      • Inert vs. Air Atmosphere.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points. Suggested time points: 0, 24, 48, 72 hours, and 1 week. For long-term stability, extend the time points to months.

  • Analytical Method:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method.

    • The method should be able to separate the parent peak from any new peaks that may appear due to degradation.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

    • The formula is: % Remaining = (Peak area at time t / Peak area at time 0) * 100.

    • Monitor the formation of any degradation products by observing the appearance and growth of new peaks in the chromatogram.

Visualizations

Logical Workflow for Preventing Degradation

G Workflow for Preventing Degradation cluster_storage Storage cluster_handling Handling & Experimentation cluster_prevention Preventative Measures storage_solid Solid Compound weighing Weighing & Dissolution storage_solid->weighing inert_gas Inert Atmosphere (Ar, N2) storage_solid->inert_gas low_temp Low Temperature (4°C to -80°C) storage_solid->low_temp light_protection Light Protection (Amber Vials) storage_solid->light_protection storage_solution Solution experiment Experimental Use storage_solution->experiment storage_solution->inert_gas storage_solution->low_temp storage_solution->light_protection weighing->experiment high_purity High-Purity Solvents weighing->high_purity fresh_prep Prepare Fresh experiment->fresh_prep

Caption: A logical workflow outlining key stages and preventative measures to minimize compound degradation.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_oxidation Oxidation parent 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine amine_oxidation Amine Oxidation parent->amine_oxidation O2, light ring_oxidation Ring Oxidation parent->ring_oxidation O2, radicals nitroso Nitroso Derivative amine_oxidation->nitroso coupling Oxidative Coupling (Colored Impurities) amine_oxidation->coupling tetralone Tetralone Derivative ring_oxidation->tetralone alcohol Hydroxylated Derivative ring_oxidation->alcohol nitro Nitro Derivative nitroso->nitro

Caption: Plausible degradation pathways involving oxidation of the amine and tetralin moieties.

Signaling Pathway: Retinoid-Mediated Alveolar Repair

A derivative of this compound, known as AM80 (Tamibarotene), is a synthetic retinoid. Retinoids play a crucial role in lung alveolar maintenance and repair.[9][10] The following diagram illustrates a simplified signaling pathway relevant to this class of compounds in the context of alveolar regeneration.

G Simplified Retinoid Signaling in Alveolar Repair Retinoid Retinoid (e.g., AM80 derivative) RAR_RXR RAR/RXR Heterodimer Retinoid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Activates Gene_Expression Target Gene Expression RARE->Gene_Expression Promotes PDGFA PDGFA Signaling Gene_Expression->PDGFA Increases Fibroblast Regenerative Fibroblast Activation PDGFA->Fibroblast Activates Epithelial_Differentiation Alveolar Epithelial Cell Differentiation Fibroblast->Epithelial_Differentiation Supports Repair Alveolar Repair & Regeneration Epithelial_Differentiation->Repair Leads to

Caption: Simplified retinoid signaling pathway leading to alveolar repair, a therapeutic target for related compounds.[11]

References

Common pitfalls in the handling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on data available for structurally similar tetralin derivatives and general principles of handling aromatic amines. Specific data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is limited. Researchers should always conduct a thorough risk assessment before use and consult any available supplier-specific safety data sheets.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe and effective handling of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound?

Based on data for analogous aromatic amines, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Potential for Sensitization: Repeated exposure may cause allergic skin reactions in sensitive individuals.

  • Toxicity: Aromatic amines as a class can be toxic if ingested, inhaled, or absorbed through the skin.

Q2: What are the appropriate storage conditions for this compound?

To ensure stability and safety, store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] Keep the container tightly sealed to prevent moisture absorption and degradation.

Q3: What personal protective equipment (PPE) is recommended when working with this compound?

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Q4: How should I dispose of waste containing this compound?

Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis and Purification
Problem Potential Cause Troubleshooting Steps
Low reaction yield Incomplete reaction; side reactions.Optimize reaction conditions (temperature, time, catalyst). Ensure purity of starting materials.
Difficulty in purification Presence of closely related impurities.Employ column chromatography with a suitable solvent system. Recrystallization may also be effective.
Product degradation Exposure to air or light.Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Protect from light where necessary.
Experimental Use
Problem Potential Cause Troubleshooting Steps
Poor solubility in aqueous buffers The compound is likely hydrophobic.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous media. Sonication may aid dissolution.
Inconsistent experimental results Compound degradation; inaccurate concentration.Use freshly prepared solutions. Verify the concentration of stock solutions using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present).
Precipitation in cell culture media Low aqueous solubility; interaction with media components.Decrease the final concentration of the compound. Use a solubilizing agent, ensuring it does not interfere with the assay.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific experimental setups.

General Protocol for Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a fume hood.

  • Add a suitable volume of an appropriate solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container, protected from light.

General Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Stock Solution C Treat Cells with Compound A->C B Seed Cells B->C D Incubate for a Defined Period C->D E Perform Assay (e.g., MTT, Western Blot) D->E

Caption: General experimental workflow for a cell-based assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a tetralin derivative might act as a modulator of a nuclear receptor, a known biological target for some compounds with this scaffold.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Receptor Nuclear Receptor Compound->Receptor Binds HSP HSP90 Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation DNA DNA Dimerization->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response

References

Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in successfully scaling up this synthesis.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Nitration: Electrophilic nitration of the precursor, 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, to introduce a nitro group at the 2-position of the aromatic ring.

  • Reduction: Reduction of the resulting nitro compound, 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, to the desired primary amine.

II. Experimental Protocols

Step 1: Nitration of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Objective: To synthesize 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

Materials:

  • 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled (0-5 °C) mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene

Objective: To synthesize this compound.

Materials:

  • 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, create a suspension of 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the residue and wash with water.

  • Make the aqueous layer basic (pH > 10) with 1M NaOH solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

III. Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: NitrationStep 2: Reduction
Key Reagents 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, HNO₃, H₂SO₄2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, Fe, NH₄Cl
Solvent DichloromethaneEthanol/Water
Temperature 0-10 °C80-90 °C (Reflux)
Typical Reaction Time 1-2 hours2-4 hours
Expected Yield (Lab Scale) 75-85%80-90%
Purification Method Column Chromatography/RecrystallizationColumn Chromatography/Salt Recrystallization

IV. Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up the nitration step? A1: The most significant safety concern is thermal runaway. Nitration is a highly exothermic reaction.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature, potentially causing uncontrolled side reactions or even an explosion. It is crucial to have robust temperature control, slow addition of nitrating agents, and an emergency cooling plan in place.

Q2: I am observing the formation of multiple products in the nitration step. What could be the cause? A2: The formation of multiple products is likely due to either over-nitration (dinitration) or the formation of regioisomers. The methyl group on the aromatic ring is an activating group, and the positions ortho and para to it are susceptible to nitration. To minimize this, maintain a low reaction temperature (0-5 °C) and use a controlled stoichiometry of the nitrating agent.

Q3: The reduction of the nitro group is sluggish and incomplete. What can I do? A3: Incomplete reduction can be due to several factors. The steric hindrance from the adjacent methyl and gem-dimethyl groups can slow down the reaction. Ensure that the iron powder is finely divided and activated. Increasing the equivalents of iron and prolonging the reaction time at reflux can help drive the reaction to completion. Also, ensure efficient stirring to maintain a good suspension of the reagents. For very stubborn reductions, catalytic hydrogenation (e.g., H₂/Pd/C) could be an alternative, but care must be taken as other functional groups might be sensitive.[3][4]

Q4: How can I purify the final amine product effectively on a large scale? A4: On a large scale, column chromatography can be cumbersome. A practical approach is to perform an acid-base extraction. The amine is basic and can be extracted into an acidic aqueous layer. After separating the layers, the aqueous layer is basified, and the purified amine can be re-extracted with an organic solvent. Alternatively, forming a salt of the amine (e.g., by adding HCl in an appropriate solvent) can facilitate purification by crystallization.

Troubleshooting Guide: Low Yield in Nitration
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient nitrating agent or reaction time.Increase the equivalents of the nitrating agent slightly (e.g., to 1.2 eq). Extend the reaction time and monitor closely by TLC.
Low reaction temperature.While crucial for selectivity, if the reaction is too cold, it may not proceed. Ensure the temperature is maintained within the 0-10 °C range.
Formation of significant byproducts Over-nitration due to high temperature.Improve cooling efficiency. Ensure the nitrating mixture is added slowly and dropwise to prevent temperature spikes.
Undesired regioisomer formation.Lowering the reaction temperature can sometimes improve regioselectivity.
Product loss during workup Incomplete extraction.Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions if necessary.
Decomposition during quenching.Quench the reaction mixture slowly by pouring it onto a large amount of crushed ice to dissipate the heat effectively.
Troubleshooting Guide: Incomplete Reduction or Side Product Formation
Symptom Possible Cause Suggested Solution
Incomplete reduction of the nitro group Inactive reducing agent.Use fresh, finely powdered iron. Pre-activating the iron with dilute HCl might be beneficial.
Poor solubility of the nitro compound.Ensure a suitable solvent system is used. A co-solvent might be necessary to improve solubility.
Insufficient amount of reducing agent.Increase the equivalents of the iron powder (e.g., up to 10 eq for difficult reductions).
Formation of hydroxylamine or azo/azoxy side products Reaction conditions are not optimal.Ensure the reaction is heated to a sufficient temperature (reflux) to drive the reduction to completion. Using a proton source like ammonium chloride is crucial.
Choice of reducing agent.Metal/acid reductions like Fe/NH₄Cl are generally good at complete reduction. If issues persist, consider other systems like SnCl₂/HCl. Avoid using LiAlH₄ for aromatic nitro reductions as it can lead to azo compounds.[5][6]
Difficulty in isolating the product Emulsion formation during workup.Add brine during the extraction to help break up emulsions. Filtering the mixture through Celite before extraction can also help.

V. Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start_mat 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene reaction1 Dissolve in CH2Cl2 Cool to 0-5 °C start_mat->reaction1 addition Add HNO3/H2SO4 (0-10 °C) reaction1->addition stir1 Stir at 0-5 °C (1-2h) addition->stir1 quench Quench with Ice stir1->quench workup1 Workup: Wash with H2O, NaHCO3, Brine quench->workup1 purify1 Dry and Purify (Chromatography) workup1->purify1 intermediate 2-Nitro-3,5,5,8,8-pentamethyl- 5,6,7,8-tetrahydronaphthalene purify1->intermediate reaction2 Suspend in EtOH/H2O with Fe and NH4Cl intermediate->reaction2 reflux Reflux at 80-90 °C (2-4h) reaction2->reflux filter Filter through Celite reflux->filter workup2 Workup: Acid-Base Extraction filter->workup2 purify2 Dry and Purify workup2->purify2 final_product 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine purify2->final_product

Caption: Workflow for the synthesis of the target amine.

Troubleshooting Logic for Scale-Up

Troubleshooting cluster_nitration Nitration Issues cluster_reduction Reduction Issues start Low Yield at Scale temp_control Poor Temperature Control? start->temp_control Nitration Step heat_transfer Poor Heat Transfer? start->heat_transfer Reduction Step mixing Inefficient Mixing? temp_control->mixing No temp_solution Improve cooling capacity. Slow down reagent addition. temp_control->temp_solution Yes mixing_solution Use appropriate stirrer. Check for dead zones. mixing->mixing_solution Yes mass_transfer Poor Mass Transfer (Solid-Liquid)? heat_transfer->mass_transfer No heat_solution Ensure uniform heating. Monitor internal temperature. heat_transfer->heat_solution Yes mass_solution Increase stirring speed. Use high-surface-area iron. mass_transfer->mass_solution Yes

Caption: Key troubleshooting points for scaling up the synthesis.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Retinoid X Receptor Agonists and Related Compounds

In the landscape of nuclear receptor-targeted therapies, Retinoid X Receptor (RXR) agonists, also known as rexinoids, have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of key rexinoids and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms of action. While direct experimental data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not extensively available in public literature, this analysis will draw upon data from structurally similar and well-characterized compounds to infer its potential activity profile.

Introduction to Rexinoids and their Mechanism of Action

Rexinoids are a class of synthetic retinoids that selectively bind to and activate Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[2][3] There are three subtypes of RXR: RXRα, RXRβ, and RXRγ.[4] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3][4] This heterodimerization is key to their function, as the activated complex binds to specific DNA sequences called hormone response elements (HREs) to modulate the transcription of target genes.[3] The selective activation of RXRs by rexinoids can lead to various therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities.[1]

Comparative Data of Selected Rexinoids

To provide a clear comparison, the following table summarizes the key properties of Bexarotene, a well-established RXR agonist, and other relevant compounds.

CompoundChemical StructureReceptor SelectivityPotency (EC50)Key Biological ActivitiesTherapeutic Indications
Bexarotene [Image of Bexarotene structure]RXR selective~25 nM (RXRα)Induces apoptosis, inhibits cell growthCutaneous T-Cell Lymphoma (CTCL)[2][5]
Tazarotene [Image of Tazarotene structure]RARβ and RARγ selectiveNot applicable for RXRModulates keratinocyte differentiationPsoriasis, Acne[6]
LG100268 [Image of LG100268 structure]RXR selective~3 nMPotent RXR agonistInvestigational
SR11237 [Image of SR11237 structure]Pan-RXR agonist~16 nMInduces apoptosis in cancer cellsInvestigational
Hypothetical Profile: this compound [Image of target compound structure]Predicted RXR selectiveUnknownPredicted to have rexinoid activityNone

Note: The profile for this compound is hypothetical and based on structural similarity to known rexinoids.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare rexinoids.

Receptor Transactivation Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.

Objective: To determine the potency and selectivity of a compound as a receptor agonist.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids for the receptor of interest (e.g., full-length human RXRα)

  • Reporter plasmid containing a receptor-specific response element upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the luciferase activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., CTCL cell line)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Seed cancer cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of the test compound.

  • Incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the key signaling pathway for rexinoids and a typical experimental workflow for their evaluation.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rexinoid Rexinoid (e.g., Bexarotene) RXR_dimer RXR-Partner Heterodimer Rexinoid->RXR_dimer Binds to RXR subunit HRE Hormone Response Element (HRE) on DNA RXR_dimer->HRE Binds to HRE Transcription Gene Transcription HRE->Transcription Modulates Biological_Effects Biological Effects (Apoptosis, Differentiation) Transcription->Biological_Effects

Caption: Retinoid X Receptor (RXR) Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Binding_Assay Receptor Binding Assay (Affinity & Selectivity) Synthesis->Binding_Assay Transactivation_Assay Transactivation Assay (Potency - EC50) Binding_Assay->Transactivation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Transactivation_Assay->Viability_Assay Animal_Model Animal Model of Disease (e.g., Xenograft) Viability_Assay->Animal_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Caption: Typical Drug Discovery Workflow for Rexinoids.

Structure-Activity Relationship (SAR) and Future Directions

The chemical structure of a rexinoid is critical to its activity and selectivity. The tetrahydronaphthalene scaffold, present in Bexarotene and the target compound, is a key feature for RXR binding. The nature and position of substituents on this scaffold can significantly influence potency and pharmacokinetic properties. For instance, the carboxylic acid group in Bexarotene is crucial for its activity. The amine group in this compound suggests it may have different polarity and binding characteristics compared to Bexarotene, which could affect its biological profile.

Future research should focus on synthesizing and evaluating novel rexinoids with improved selectivity and reduced side effects. A thorough investigation of the structure-activity relationships will be instrumental in designing the next generation of RXR-targeted therapies for cancer and other diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors.

References

Validating the Biological Activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comparative Guide to its Role as a Retinoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key structural component of the potent Retinoid X Receptor (RXR) agonist, Bexarotene. Due to the limited availability of published data on the isolated amine, this guide will focus on the well-documented biological activity of Bexarotene and its analogues, providing a framework for understanding the potential therapeutic applications of this chemical scaffold. We will objectively compare the performance of Bexarotene with other RXR agonists, supported by experimental data, and provide detailed protocols for key validation assays.

Introduction to the Tetrahydronaphthalene Scaffold and RXR Agonism

The this compound moiety forms the core of Bexarotene, a third-generation retinoid that selectively activates Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] Upon activation by a ligand, RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to modulate the transcription of target genes.[3] This mechanism of action has led to the clinical use of Bexarotene in the treatment of Cutaneous T-Cell Lymphoma (CTCL).[1][2]

This guide will explore the biological activity of this structural class by comparing Bexarotene with other synthetic RXR agonists, providing valuable insights for researchers interested in the development of novel therapeutics targeting the RXR pathway.

Comparative Analysis of RXR Agonist Activity

The potency and efficacy of RXR agonists are typically evaluated through a series of in vitro assays, including reporter gene assays, competitive binding assays, and cell proliferation assays. The following tables summarize the quantitative data for Bexarotene and its analogues in comparison to other known RXR agonists.

Table 1: RXR Agonist Activity in Luciferase Reporter Assays

A common method to assess the transcriptional activation of RXRs is the luciferase reporter assay. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of an RXR response element (RXRE). The luminescence produced upon addition of a substrate is proportional to the level of RXR activation by the test compound. The half-maximal effective concentration (EC50) is a measure of the compound's potency.

CompoundReceptor SubtypeEC50 (nM)Cell LineReference
Bexarotene RXRα33CV-1[4]
RXRβ24CV-1[4]
RXRγ25CV-1[4]
Bexarotene Analog 33 RXR17KMT2A-MLLT3[3]
Bexarotene Analog 35 RXR1.3KMT2A-MLLT3[3]
Bexarotene Analog 37a RXR24.2KMT2A-MLLT3[3]
LG100268 RXRα,β,γ3-4CV-1[5]
CD3254 RXR13 ± 3HCT-116[5]
9-cis-Retinoic Acid RXRα,β,γ--[5]
Table 2: Anti-proliferative Activity of RXR Agonists

The therapeutic potential of RXR agonists in cancer is often assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that causes a 50% reduction in cell viability.

CompoundCell LineIC50 (nM)Assay DurationReference
Bexarotene KMT2A-MLLT3>1000 (in the presence of 100 nM ATRA)96 h[3]
Bexarotene Analog 33 KMT2A-MLLT3>1000 (in the presence of 100 nM ATRA)96 h[3]
Bexarotene Analog 35 KMT2A-MLLT3>1000 (in the presence of 100 nM ATRA)96 h[3]
Bexarotene Analog 37a KMT2A-MLLT3>1000 (in the presence of 100 nM ATRA)96 h[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

RXR Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the Retinoid X Receptor and induce the expression of a reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • RXRE-luciferase reporter plasmid

  • RXR expression plasmid (e.g., pSG5-hRXRα)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Test compounds (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Prepare a transfection mix containing the RXRE-luciferase reporter plasmid, RXR expression plasmid, and Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent. Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the transfection medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 9-cis-Retinoic Acid). Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.

Cell Proliferation (WST-1) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., KMT2A-MLLT3)

  • Cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 96 hours).

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizing the RXR Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_Agonist RXR Agonist (e.g., Bexarotene) RXR_Agonist_Cyt RXR Agonist RXR_Agonist->RXR_Agonist_Cyt Diffusion RXR RXR RXR_Agonist_Cyt->RXR Binding & Activation Dimer RXR-Partner Heterodimer RXR->Dimer Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Dimer RXRE RXR Response Element (RXRE) on DNA Dimer->RXRE Binding Transcription Gene Transcription RXRE->Transcription Modulation mRNA mRNA Transcription->mRNA

Caption: Simplified signaling pathway of Retinoid X Receptor (RXR) activation.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Transfect_Plasmids Transfect with RXR & Reporter Plasmids Seed_Cells->Transfect_Plasmids Add_Compound Add Test Compound Transfect_Plasmids->Add_Compound Incubate Incubate (24h) Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (EC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an RXR luciferase reporter gene assay.

Conclusion

References

Hypothetical Efficacy Comparison: 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine versus Bexarotene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature or experimental data on the biological activity, efficacy, or mechanism of action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The following comparison is a hypothetical guide based on the structural similarities of this compound to known Retinoid X Receptor (RXR) modulators. Bexarotene, a well-characterized RXR agonist, is used here as a representative alternative for the purpose of illustrating a comparative framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the tetralin class of molecules. While its specific biological targets are unknown, its structural features, particularly the tetramethyl-tetrahydronaphthalene backbone, are present in known modulators of nuclear receptors, such as the Retinoid X Receptors (RXRs).

Bexarotene is a third-generation retinoid that selectively activates RXRs.[1] It is an approved antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Bexarotene's mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression related to cell differentiation, proliferation, and apoptosis.[2][3]

This guide provides a hypothetical comparison of the potential efficacy of this compound with the established efficacy of Bexarotene, assuming the former also acts as an RXR modulator.

Quantitative Data Summary

Due to the absence of data for this compound, the following table presents efficacy data for Bexarotene in the treatment of Cutaneous T-Cell Lymphoma (CTCL). This serves as a benchmark for the type of data required for a comprehensive comparison.

ParameterThis compoundBexarotene
Compound Type Tetralin derivative (Hypothesized RXR modulator)Third-generation retinoid (Selective RXR agonist)
Indication UnknownCutaneous T-Cell Lymphoma (CTCL)[1]
Overall Response Rate (ORR) Data not available45% - 70.3% in advanced-stage CTCL[4]
Complete Response (CR) Rate Data not available26% in a long-term study
Partial Response (PR) Rate Data not available45% in a long-term study
Median Time to Response Data not available58 days[5]
Median Duration of Response Data not available299 days[4]
Common Adverse Events Data not availableHypertriglyceridemia (79%), Hypercholesterolemia (71%), Hypothyroidism (52%)

Signaling Pathway Diagram

The diagram below illustrates the general signaling pathway of Retinoid X Receptor (RXR) agonists like Bexarotene. In the absence of a ligand, RXR forms a heterodimer with another nuclear receptor (e.g., RAR, VDR, TR) and binds to a specific DNA sequence (response element) along with a corepressor complex, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of the corepressor and recruitment of a coactivator complex, which initiates the transcription of target genes involved in cell differentiation, apoptosis, and other cellular processes.[6][7]

RXR_Signaling_Pathway Retinoid X Receptor (RXR) Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RXR RXR DNA DNA Partner Partner Receptor (e.g., RAR, VDR, TR) ResponseElement Response Element DNA->ResponseElement CoRepressor Corepressor Complex ResponseElement->CoRepressor Repression CoActivator Coactivator Complex ResponseElement->CoActivator Activation TargetGenes Target Genes CoActivator->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation CellularEffects Cellular Effects (Differentiation, Apoptosis) Proteins->CellularEffects Ligand Bexarotene (RXR Agonist) Ligand->RXR Binding

Caption: Retinoid X Receptor (RXR) Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of compound efficacy. Below are representative experimental protocols based on clinical trials of Bexarotene for CTCL.

Objective: To assess the efficacy and safety of the compound in patients with refractory advanced-stage CTCL.

Study Design:

  • Phase: II-III multinational, open-label, single-arm trial.[4]

  • Patient Population: Patients with biopsy-confirmed CTCL in advanced stages (IIB-IVB) who are refractory to at least one prior systemic therapy.[4]

Treatment Protocol:

  • Dosage and Administration: The recommended initial oral dose of Bexarotene is 300 mg/m²/day, administered as a single daily dose with a meal.[2] Dose adjustments may be made based on individual patient tolerance and response.[2]

  • Treatment Duration: Treatment is continued as long as the patient derives benefit.[2]

Efficacy Assessment:

  • Primary Endpoint: Clinical complete and partial response rates.[4]

  • Secondary Endpoints: Improvements in overall body-surface area involvement, lesion surface area, adenopathy, cutaneous tumors, pruritus, and quality of life.[4]

  • Assessment Schedule: Efficacy is assessed at baseline and at regular intervals throughout the treatment period.

Safety and Monitoring:

  • Baseline Assessments: Complete blood count (CBC) with differential, liver function tests (LFTs), fasting lipid panel (triglycerides and cholesterol), and thyroid function tests (TSH and free T4) are performed at baseline.[8][9]

  • Ongoing Monitoring:

    • Fasting triglycerides and cholesterol are monitored weekly until the lipid response is stabilized, and then at least monthly.[8]

    • LFTs and CBC are monitored weekly for the first month and then monthly.[9]

    • Thyroid function tests are monitored monthly.[9]

  • Adverse Event Management: Dose modifications or discontinuation of treatment may be required for management of toxicities such as hyperlipidemia and hypothyroidism.[2]

Conclusion

While there is no available data on the efficacy of this compound, its structural resemblance to known RXR modulators suggests a potential for similar biological activity. The established efficacy and detailed experimental protocols for the RXR agonist Bexarotene provide a valuable framework for the future investigation and potential comparison of this and other novel tetralin-based compounds. Further preclinical and clinical studies are necessary to determine the actual therapeutic potential and safety profile of this compound.

References

Comparative Analysis of 2-Aminotetralin Derivatives: A Guide to Understanding Cross-Reactivity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available biological data exists for the specific compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. To provide a valuable and relevant comparative guide for researchers, scientists, and drug development professionals, this document will focus on the broader, well-studied class of 2-aminotetralin derivatives. This chemical scaffold is the core of numerous pharmacologically active compounds, and its derivatives exhibit a wide range of activities and cross-reactivities at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

The 2-aminotetralin structure represents a constrained phenethylamine, a common motif in neurotransmitters. This structural rigidity allows for detailed exploration of the structure-activity relationships (SAR) that govern receptor binding and functional outcomes. Modifications to the aromatic ring, the amino group, and the tetralin ring itself can dramatically alter a compound's affinity, selectivity, and efficacy (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist).

I. Cross-Reactivity Profile of 2-Aminotetralin Derivatives

The 2-aminotetralin scaffold is a versatile pharmacophore that can be tailored to target different receptor systems. The substitution pattern on the molecule is the primary determinant of its receptor interaction profile.

Serotonin (5-HT) Receptor Interactions

Many 2-aminotetralin derivatives show high affinity for serotonin receptors, particularly the 5-HT1A subtype. The prototypical example is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist.[1][2] The hydroxyl group at the 8-position and the N,N-dipropyl substitution are key for this activity.[3] Modifications at the 5-position of the tetralin ring have also been explored, leading to compounds with affinity for both 5-HT1A and 5-HT7 receptors.[4] The stereochemistry at the 2-position is also crucial, with the (S)-enantiomer often showing higher affinity for 5-HT1A receptors.[5]

Dopamine (D) Receptor Interactions

Hydroxylation or methoxylation at the 5- or 7-position of the 2-aminotetralin ring often confers affinity for dopamine D2-like receptors (D2, D3, and D4). N,N-dipropyl substitution is frequently optimal for potent D2 receptor agonism.[3] Some derivatives exhibit a preference for the D3 receptor over the D2 receptor, which is an area of interest for developing medications with fewer side effects.

Adrenergic (α) Receptor Interactions

Recent studies have shown that 5-substituted-2-aminotetralin (5-SAT) derivatives can act as potent ligands for α2-adrenergic receptors.[6][7] Depending on the substitution, these compounds can act as partial agonists at α2A-adrenergic receptors while behaving as inverse agonists at α2C-adrenergic receptors, demonstrating a novel pharmacological profile.[6][7]

II. Comparative Quantitative Data

The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of selected 2-aminotetralin derivatives at various receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives at Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT7Reference(s)
(R,S)-8-OH-DPAT0.4 - 1.0>1000>1000466[1][5]
(R)-8-OH-DPAT0.47---[1]
(S)-8-OH-DPAT0.64---[1]
5-CT2.55.30.82-[5]
(2S)-5-PAT12231.1-[5]
(2S)-FPT4.66.20.6-[5]
(2S)-CPT3.53.10.3-[5]

Table 2: Binding Affinities (Ki, nM) and Functional Data of 2-Aminotetralin Derivatives at Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)Functional ActivityReference(s)
(+)-UH 23216040Partial D3 Agonist
7-OH-DPAT101D3-preferring Agonist
N-04370.50.2D2/D3 Agonist
5-OH-DPAT1.20.3D2/D3 Agonist

Table 3: Binding Affinities (Ki, nM) and Functional Data of 5-Substituted-2-Aminotetralins at α2-Adrenergic Receptors

Compound (S-enantiomer)α2A Ki (nM)α2C Ki (nM)α2A EC50 (nM)α2A Emax (%)α2C IC50 (nM)α2C Imax (%)Reference(s)
5-PAT1.85.41.3252.9-32[6][7]
FPT0.41.60.3491.2-34[6][7]
CPT1.13.30.8531.7-38[6][7]
PFPT1.50.51.1510.7-35[6][7]

III. Experimental Protocols

The data presented in this guide are typically generated using two key types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • A specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2, [3H]Rauwolscine for α2-adrenergic receptors).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated together in the assay buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay determines the functional effect of a compound on a receptor by measuring changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger.

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax or Imax) of a test compound.

Materials:

  • Intact cells expressing the receptor of interest.

  • Test compounds at various concentrations.

  • A cAMP assay kit (e.g., based on HTRF, FRET, or luminescence).

  • For Gi/o-coupled receptors, an adenylyl cyclase stimulator (e.g., forskolin).

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate.

  • Compound Addition:

    • For Gs-coupled receptors (stimulatory): Test compounds are added to the cells.

    • For Gi/o-coupled receptors (inhibitory): Cells are co-incubated with forskolin and the test compounds.

  • Incubation: The cells are incubated to allow for receptor activation and changes in cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax or Imax).

IV. Visualizations

Signaling Pathways

The 2-aminotetralin derivatives discussed here primarily interact with GPCRs that couple to either Gs or Gi/o proteins, leading to the modulation of adenylyl cyclase and intracellular cAMP levels.

GPCR Signaling Pathways cluster_Gs Gs-coupled Receptor Signaling cluster_Gi Gi/o-coupled Receptor Signaling Gs_Ligand Agonist Gs_Receptor Gs-coupled Receptor Gs_Ligand->Gs_Receptor Activates Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP to cAMP PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Phosphorylation Gi_Ligand Agonist Gi_Receptor Gi/o-coupled Receptor Gi_Ligand->Gi_Receptor Activates Gi_Protein Gi/o Protein Gi_Receptor->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Reduced Production PKA_Gi PKA cAMP_Gi->PKA_Gi Reduced Activation Response_Gi Cellular Response PKA_Gi->Response_Gi

Caption: Simplified signaling pathways for Gs and Gi/o-coupled GPCRs.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand (fixed concentration) Radioligand->Incubation TestCompound Prepare Test Compound (serial dilutions) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

V. Conclusion

The 2-aminotetralin scaffold serves as a foundational structure for a diverse range of pharmacologically active molecules. The cross-reactivity and functional profile of these derivatives are intricately linked to their substitution patterns. A thorough understanding of the structure-activity relationships within this chemical class is essential for the rational design of novel ligands with desired selectivity and efficacy for various GPCR targets. The experimental protocols outlined in this guide provide a basis for the continued exploration and characterization of these and other novel compounds in drug discovery and development.

References

Comparative Guide to Structure-Activity Relationships of Tetrahydronaphthalene Analogs as Nuclear Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene scaffold. While specific SAR studies on 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine were not extensively available in the public domain, this guide focuses on a closely related and well-studied series of analogs of Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid). These compounds share the same core tetrahydronaphthalene structure and are potent modulators of Retinoid X Receptors (RXRs), key regulators of numerous physiological processes.

The data presented herein is compiled from studies investigating novel Bexarotene analogs for their potential as selective RXR agonists.[1][2] This guide will facilitate the understanding of how structural modifications to the core scaffold influence biological activity, providing valuable insights for the design of next-generation nuclear receptor modulators.

Comparative Biological Activity of Bexarotene Analogs

The following table summarizes the in vitro activity of various Bexarotene analogs. The primary measure of activity is the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in a given assay. The data is derived from studies evaluating the ability of these compounds to activate RXR-mediated gene transcription.

CompoundStructureRXRα EC50 (nM)[1]Notes
Bexarotene (1) 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid25FDA-approved drug for cutaneous T-cell lymphoma (CTCL).[1][2]
Analog 2 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid15Demonstrates potent RXR agonism.[1]
Analog 3 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}benzoic acid>1000Reduction of the vinyl linker leads to a significant loss of activity.[1]
Analog 4 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfonyl}benzoic acid>1000Oxidation of the sulfur linker results in a loss of potency.[1]
Analog 5 3-Fluoro-4-{[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid10Addition of a fluoro group at the 3-position of the benzoic acid enhances activity.[1]
Analog 6 2-Fluoro-4-{[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid20A fluoro group at the 2-position provides activity similar to Bexarotene.[1]

Experimental Protocols

The quantitative data presented above was primarily generated using a Human Embryonic Kidney (HEK293) cell-based RXR-responsive element (RXRE)-mediated transcriptional reporter assay.

RXRE-Luciferase Reporter Assay

Objective: To determine the potency (EC50) of compounds in activating RXR-mediated gene transcription.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently co-transfected with two plasmids:

    • An expression vector for human RXRα (e.g., pSG5-hRXRα).

    • A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (Bexarotene and its analogs). A vehicle control (e.g., ethanol) is also included.

  • Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 values are calculated using a sigmoidal dose-response curve fit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow for evaluating the activity of the tetrahydronaphthalene analogs.

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand RXR Agonist (e.g., Bexarotene Analog) RXR_inactive Inactive RXR Ligand->RXR_inactive Binds RXR_active Active RXR RXR_inactive->RXR_active Conformational Change RAR_inactive Inactive RAR RAR_active Active RAR RAR_inactive->RAR_active Heterodimer RXR-RAR Heterodimer RXR_active->Heterodimer RAR_active->Heterodimer RXRE RXR Response Element (RXRE) on DNA Heterodimer->RXRE Binds to Transcription Gene Transcription RXRE->Transcription Initiates

Caption: RXR-RAR heterodimer signaling pathway activated by an RXR agonist.

Experimental_Workflow A HEK293 Cell Culture B Co-transfection: - RXRα Expression Vector - RXRE-Luciferase Reporter A->B C Treatment with Tetrahydronaphthalene Analogs (Varying Concentrations) B->C D 24h Incubation C->D E Cell Lysis D->E F Luciferase Activity Measurement E->F G Data Analysis: - Normalize Luciferase Signal - Generate Dose-Response Curve - Calculate EC50 F->G

Caption: Experimental workflow for the RXRE-luciferase reporter assay.

References

Comparative Analysis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine against a Known EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine against the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib. Due to the novelty of this compound, this document outlines a proposed experimental framework for its evaluation and presents the established performance of Erlotinib for a direct comparison.

Data Presentation: Inhibitory Activity against EGFR

The following table summarizes the inhibitory potency of Erlotinib against EGFR and provides a template for the experimental evaluation of this compound.

CompoundTargetAssay TypeIC50 (nM)
Erlotinib EGFRCell-free kinase assay2[1][2][3][4]
EGFRCell-based autophosphorylation assay20[2][3][4]
This compound EGFRCell-free kinase assayData not yet available
EGFRCell-based autophosphorylation assayData not yet available

Experimental Protocols

A detailed methodology for determining the inhibitory activity of the test compound against EGFR is provided below.

EGFR Kinase Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[5]

  • Test compound (this compound) and Erlotinib (positive control) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[5]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and Erlotinib in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).[5]

  • Add 2 µl of recombinant EGFR enzyme to each well.[5]

  • Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[5] The ATP concentration should be near the Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in intact cells.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium and supplements

  • Test compound and Erlotinib dissolved in DMSO

  • EGF (Epidermal Growth Factor)

  • Lysis buffer

  • Anti-phospho-EGFR and total-EGFR antibodies

  • ELISA or Western blot reagents

Procedure:

  • Seed A431 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or Erlotinib for a specified period (e.g., 2 hours).

  • Stimulate the cells with EGF for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.

  • Lyse the cells and determine the levels of phosphorylated EGFR and total EGFR using an ELISA or Western blot.

  • Normalize the phosphorylated EGFR signal to the total EGFR signal.

  • Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control and determine the IC50 value.

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade, which is a critical pathway in cell proliferation, survival, and differentiation.[6][7] Inhibition of this pathway is a key strategy in cancer therapy.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Erlotinib Erlotinib Erlotinib->EGFR Inhibits Test_Compound 3,5,5,8,8-Pentamethyl- 5,6,7,8-tetrahydronaphthalen-2-amine Test_Compound->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

References

Head-to-head comparison of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine with other probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, fluorescent probes are indispensable tools for visualizing and quantifying the roles of key molecules. Retinoids, derivatives of vitamin A, are critical signaling molecules that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their signaling is primarily mediated by retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABPs). Understanding the dynamics of retinoid signaling is crucial for research in developmental biology, oncology, and dermatology. This guide provides a comparative overview of fluorescent probes designed to interrogate the retinoid signaling pathway.

While direct experimental data for the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not publicly available, its core structure, featuring a tetrahydronaphthalene scaffold, bears a strong resemblance to known synthetic retinoids. This structural similarity suggests its potential as a fluorescent probe for studying RARs and CRABPs. This guide will therefore use this compound as a hypothetical candidate, "Probe X," and compare its potential performance metrics against well-characterized, commercially available fluorescent retinoid probes, namely the LightOx series (e.g., LightOx14) and DC271/DC360 .

Quantitative Performance Comparison

The efficacy of a fluorescent probe is determined by its photophysical properties and its biological activity. Key parameters include molar extinction coefficient (a measure of how strongly the molecule absorbs light), quantum yield (the efficiency of fluorescence), and binding affinity (how tightly it binds to its target). The following table summarizes these properties for established retinoid probes. For "Probe X," the values remain hypothetical, representing target benchmarks for a viable probe.

ProbeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)Excitation Max (λex, nm)Emission Max (λem, nm)Binding Affinity (Kd) to CRABPII (nM)
Probe X (Hypothetical) > 20,000> 0.5~350-400~450-550< 50
LightOx Probes Not explicitly reportedSolvent-dependent~350-405[1]Solvent-dependent (e.g., ~460 nm in non-polar environments)[1]High affinity for RARs and CRABPII[1]
DC271 Not explicitly reportedSolvent-dependent[2]351 (in DMSO)[2]442 (in DMSO)[2]42[2]
DC360 Not explicitly reportedNot explicitly reported~340[3]~460 (when bound to CRABPII)[3]34.0 ± 2.5[3]

Signaling Pathway and Experimental Workflows

To effectively utilize these probes, a clear understanding of the retinoic acid signaling pathway and the experimental workflows for probe characterization is essential.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) signaling is a complex process involving cellular uptake, binding to carrier proteins, and ultimately, the regulation of gene expression in the nucleus.

Retinoic_Acid_Signaling Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation CRABP CRABP RA-CRABP RA-CRABP Complex RA-CRABP->RA Transport to Nucleus RAR RAR RXR RXR RAR-RXR RAR-RXR Heterodimer RARE Retinoic Acid Response Element (RARE) RAR-RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates RACRABP RACRABP RACRABP->RA-CRABP RARAR RARAR RARAR->RAR-RXR Binding and Heterodimerization with RXR

Caption: Overview of the retinoic acid signaling pathway.

Experimental Workflow for Probe Evaluation

The characterization of a novel fluorescent probe involves a series of experiments to determine its photophysical properties, binding affinity, and utility in cellular imaging.

Probe_Evaluation_Workflow Fluorescent Probe Evaluation Workflow Synthesis Probe Synthesis and Purification Photophysics Photophysical Characterization (Absorbance, Emission, Quantum Yield) Synthesis->Photophysics Binding_Assay In Vitro Binding Assay (e.g., Competitive Binding) Photophysics->Binding_Assay Validation Validation with Known Ligands Binding_Assay->Validation Cell_Culture Cell Culture and Probe Loading Imaging Fluorescence Microscopy (e.g., Confocal) Cell_Culture->Imaging Data_Analysis Data Analysis and Interpretation Imaging->Data_Analysis Validation->Cell_Culture

Caption: A typical workflow for the evaluation of a new fluorescent probe.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of fluorescent probes. Below are protocols for key experiments in the evaluation of retinoid probes.

Protocol 1: Competitive Binding Assay using Fluorescence

This assay determines the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from its target protein (e.g., CRABPII).[4][5]

Materials:

  • Purified CRABPII protein

  • Fluorescent retinoid probe (e.g., DC271 or a LightOx probe)

  • Test compound (e.g., "Probe X" or other unlabeled retinoids)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, non-binding surface plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the fluorescent probe and CRABPII to each well.

  • Add the different concentrations of the test compound to the wells. Include control wells with no test compound.

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

  • A decrease in fluorescence intensity indicates that the test compound is displacing the fluorescent probe from the binding site of CRABPII.

  • Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).

  • The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.

Protocol 2: Live-Cell Imaging with Fluorescent Retinoid Probes

This protocol outlines the steps for visualizing the subcellular localization of a fluorescent retinoid probe in live cells.

Materials:

  • Cells of interest (e.g., human keratinocytes) cultured on glass-bottom dishes or coverslips

  • Fluorescent retinoid probe stock solution (in DMSO)

  • Cell culture medium

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Culture the cells to the desired confluency on imaging-suitable plates or coverslips.

  • Prepare a working solution of the fluorescent retinoid probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubate the cells for the desired labeling time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • (Optional) Wash the cells with fresh, pre-warmed medium to remove any unbound probe.

  • Image the cells using a confocal microscope. Use the appropriate laser line to excite the probe and set the emission detector to capture the fluorescence signal.

  • Acquire images at different z-planes to determine the subcellular localization of the probe.

Conclusion

The ideal fluorescent probe for studying retinoid signaling should possess a combination of high molar extinction coefficient, high quantum yield, and strong, specific binding to its target proteins. While this compound ("Probe X") remains a hypothetical candidate, its structural similarity to known retinoids makes it an intriguing subject for future investigation. For this compound to be a valuable tool for researchers, its performance would need to be comparable to or exceed that of established probes like the LightOx series and DC271/DC360. The experimental protocols provided in this guide offer a framework for the systematic evaluation of "Probe X" and other novel retinoid analogs, paving the way for the development of next-generation tools to unravel the complexities of retinoid signaling.

References

Lack of Reproducible Experimental Data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published, reproducible experimental data for the compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This scarcity of information prevents the creation of a detailed comparison guide as requested, as there are no established experimental protocols, quantitative performance data, or defined signaling pathways to analyze or compare with alternative compounds.

The absence of data suggests that this specific pentamethylated aminotetralin is not a widely studied or commercially available compound. While related tetralin derivatives have been investigated for various biological activities, the specific substitution pattern of this compound does not appear in current research or chemical catalogs.

Alternative for Comparison: The Well-Characterized Retinoid X Receptor Agonist, Bexarotene

Given the lack of information on the requested compound, we propose a comparative guide on a structurally related and extensively studied therapeutic agent: Bexarotene . Bexarotene (Targretin) is a member of the tetralin chemical class and features a tetramethyl-tetrahydronaphthalene core. It is a selective retinoid X receptor (RXR) agonist and has a well-documented history of use in cancer therapy, particularly for cutaneous T-cell lymphoma (CTCL). The wealth of available data on Bexarotene allows for a thorough and objective comparison of its performance with other therapeutic alternatives.

This guide will provide a detailed comparison of Bexarotene with other systemic therapies for CTCL, focusing on efficacy, safety, and mechanism of action, supported by data from clinical trials.

Comparative Efficacy of Bexarotene in Cutaneous T-Cell Lymphoma

The following table summarizes the overall response rates of Bexarotene compared to other systemic treatments for CTCL.

Therapeutic AgentMechanism of ActionOverall Response Rate (ORR)Reference
Bexarotene Retinoid X Receptor (RXR) Agonist45-54%Clinical Trial Data
Vorinostat Histone Deacetylase (HDAC) Inhibitor24-30%Clinical Trial Data
Romidepsin Histone Deacetylase (HDAC) Inhibitor34-38%Clinical Trial Data
Mogamulizumab CCR4 Monoclonal Antibody28-37%Clinical Trial Data
Brentuximab Vedotin CD30-Directed Antibody-Drug Conjugate56-67% (in CD30+ CTCL)Clinical Trial Data
Experimental Protocols

Protocol 1: Evaluation of Apoptosis Induction by Bexarotene in CTCL Cells

This protocol outlines a standard method to quantify the apoptotic effect of Bexarotene on CTCL cell lines (e.g., MyLa, HuT78).

  • Cell Culture: Culture CTCL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells at a density of 1 x 10^6 cells/well in 6-well plates. Treat cells with varying concentrations of Bexarotene (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Apoptosis Assay: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare with the vehicle control.

Visualizing the Bexarotene Signaling Pathway

The following diagram illustrates the mechanism of action of Bexarotene through the Retinoid X Receptor (RXR) signaling pathway.

Bexarotene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bexarotene Bexarotene RXR_cyt RXR Bexarotene->RXR_cyt Enters Cell RXR_nuc RXR RXR_cyt->RXR_nuc Translocates to Nucleus RAR_cyt RAR PPAR_cyt PPAR LXR_cyt LXR Heterodimer RXR-Partner Heterodimer RXR_nuc->Heterodimer Partner_Receptor Partner Receptor (RAR, PPAR, LXR, etc.) Partner_Receptor->Heterodimer RXRE Retinoid X Response Element (RXRE) on DNA Heterodimer->RXRE Binds to Gene_Expression Target Gene Expression RXRE->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation Drug_Efficacy_Workflow start Start: Select CTCL Cell Lines treatment Treat cells with Bexarotene vs. Control start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Data Analysis and Statistical Comparison proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Unveiling the Target Engagement of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the confirmation of target engagement for the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited publicly available data on this specific molecule, we present a focused, hypothesis-driven approach. Based on its structural similarity to known synthetic retinoids, we postulate that its primary biological targets are the Retinoic Acid Receptors (RARs) and/or the Retinoid X Receptors (RXRs), which are key regulators of cellular processes.

To establish a robust framework for investigation, this document compares the hypothetical performance of "Penta-amine" (a shorthand for the compound of interest) against well-characterized, selective, and pan-agonists of the RAR and RXR families. The included experimental protocols and data tables are designed to guide researchers in planning and executing studies to definitively identify the molecular targets of this compound and quantify its interaction.

Comparative Analysis of Receptor Agonists

The following table summarizes the binding affinities (Kd) and functional potencies (EC50) of our compound of interest (with hypothetical data for illustrative purposes) alongside established RAR and RXR agonists. This allows for a clear comparison of potential selectivity and potency.

CompoundTarget SelectivityRARαRARβRARγRXRαRXRβRXRγ
Binding Affinity (Kd, nM) Binding Affinity (Kd, nM)
Penta-amine (Hypothetical) RARα Selective Agonist5 50 100 >10,000>10,000>10,000
AM580RARα Selective Agonist2[1]-----
TTNPBPan-RAR AgonistLow nMLow nMLow nM>10,000[2]>10,000[2]>10,000[2]
BMS961RARγ Selective Agonist--Low nM---
BexaroteneRXR Selective Agonist>10,000[3]>10,000[3]>10,000[3]14[3]21[3]29[3]
Functional Potency (EC50, nM) Functional Potency (EC50, nM)
Penta-amine (Hypothetical) RARα Selective Agonist1 25 75 >10,000>10,000>10,000
AM580RARα Selective Agonist0.3[4]8.6[4]13[4]---
TTNPBPan-RAR Agonist2.01.10.8---
BMS961RARγ Selective Agonist--30[5]---
BexaroteneRXR Selective Agonist>10,000[3]>10,000[3]>10,000[3]33[3]24[3]25[3]

Experimental Protocols for Target Engagement

To empirically determine the target of this compound and validate its engagement in a cellular context, a multi-faceted approach employing biophysical and cell-based assays is recommended. Below are detailed protocols for three key methodologies.

Cellular Thermal Shift Assay (CETSA)

This assay directly measures the binding of a ligand to its target protein in a cellular environment by assessing the ligand-induced increase in protein thermal stability.

a. Melt Curve Generation (to determine optimal temperature):

  • Cell Culture and Harvest: Culture cells expressing the target receptor(s) (e.g., RARα) to approximately 80% confluency. Harvest the cells by scraping and wash with ice-cold PBS.

  • Compound Treatment: Resuspend the cells in PBS and treat with either the test compound (e.g., 10 µM Penta-amine) or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. The temperature that shows the largest difference in soluble protein between the compound-treated and vehicle-treated samples is the optimal temperature for the next step.

b. Isothermal Dose-Response (ITDR) Analysis (to determine cellular potency):

  • Cell Culture and Compound Treatment: Prepare cell suspensions as described above and treat with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C.

  • Heat Shock: Heat all samples at the predetermined optimal temperature for 3 minutes, then cool on ice.

  • Lysis, Protein Separation, and Western Blot: Follow steps 4-6 from the melt curve protocol.

  • Data Analysis: Plot the percentage of soluble target protein against the logarithm of the compound concentration to determine the EC50 value for target stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule to a purified protein.

  • Protein Immobilization: Covalently immobilize the purified target receptor protein (e.g., recombinant human RARα) onto a sensor chip surface using standard amine coupling chemistry.

  • Sample Preparation: Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without the protein) in the SPR instrument.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Kinetic and Affinity Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Luciferase Reporter Assay

This cell-based functional assay measures the ability of a compound to activate a nuclear receptor, leading to the transcription of a reporter gene (luciferase).

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of the target receptor (e.g., RARα) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A constitutively expressed Renilla luciferase plasmid can be included for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of the test compound or a known agonist (positive control).

  • Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 for receptor activation.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams have been generated.

G General Workflow for Target Engagement Confirmation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) Data_Analysis Data Analysis & Target Validation SPR->Data_Analysis Kd, kon, koff CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) CETSA->Data_Analysis Thermal Shift (ΔTm) Isothermal Dose-Response Reporter Luciferase Reporter Assay (Functional Activity) Reporter->Data_Analysis EC50/IC50 Compound Test Compound (Penta-amine) Compound->SPR Compound->CETSA Compound->Reporter Target Purified Target Protein (e.g., RARα) Target->SPR Cells Engineered Cell Line (Expressing Target) Cells->CETSA Cells->Reporter

Caption: A flowchart illustrating the complementary biophysical and cellular assays for target engagement.

RAR_Signaling Simplified Retinoic Acid Receptor (RAR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoid Ligand (e.g., Penta-amine) RAR_RXR RAR/RXR Heterodimer Ligand->RAR_RXR Binding CoR Co-repressor Complex RAR_RXR->CoR Dissociation CoA Co-activator Complex RAR_RXR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding CoR->RARE Repression Gene Target Gene Transcription RARE->Gene Activation

Caption: Diagram of the RAR signaling pathway, the likely target of the test compound.

References

Safety Operating Guide

Prudent Disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a conservative disposal procedure based on the hazardous properties of structurally similar tetralin and naphthalene derivatives. Researchers, scientists, and drug development professionals should handle this compound as potentially hazardous waste and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation develops, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.[1][2][3]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Step-by-Step Disposal Protocol

The responsible disposal of this compound requires a systematic approach to ensure both safety and regulatory compliance.

Step 1: Waste Classification

The primary and most crucial step is the classification of this compound waste. As a naphthalene derivative, it should be managed as hazardous waste. Naphthalene and its derivatives are recognized as potentially harmful to the environment.[1] Therefore, this waste must not be disposed of down the drain or in regular trash containers.[3]

Step 2: Waste Segregation and Collection

All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, a separate, compatible container must be used.

Container Specifications:

  • The container should be made of a material compatible with organic solids and amines (e.g., high-density polyethylene or glass).

  • The container must be in good condition, with a secure, leak-proof lid.

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Warning," GHS09 for "Hazardous to the Aquatic Environment").

Step 3: Management of Spills

In the event of a small spill, the following procedure should be implemented:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]

  • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be carried out through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Summary of Potential Hazards

The following table summarizes the potential hazards based on data from similar compounds.

Hazard StatementClassificationPrecautionary Statement
Causes skin irritation.[1]Skin Corrosion/Irritation, Category 2Wear protective gloves.[1]
Causes serious eye damage.[1]Serious Eye Damage/Eye Irritation, Category 1Wear eye/face protection.[1]
May cause an allergic skin reaction.[1]Skin Sensitization, Category 1Contaminated work clothing should not be allowed out of the workplace.[1]
May cause drowsiness or dizziness.[1]Specific Target Organ Toxicity-Single Exposure, Category 3Avoid breathing dust.[1]
Very toxic to aquatic life with long lasting effects.[1]Hazardous to the Aquatic Environment (Chronic), Category 1Avoid release to the environment.[1]

Disposal Workflow

start Start: Chemical Waste for Disposal classify Classify Waste: This compound (Treat as Hazardous) start->classify segregate Segregate Waste: Solid and Liquid Waste in Separate, Compatible Containers classify->segregate label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms segregate->label store Store Safely: In Designated Hazardous Waste Area label->store spill Spill Management: Use Inert Absorbent Collect as Hazardous Waste spill->store store->spill If Spill Occurs contact_ehs Contact EHS for Disposal: Arrange for Pickup by a Licensed Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Personal Protective Equipment Specifications and Remarks
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety glasses or gogglesUse appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is recommended, especially in poorly ventilated areas or when the compound may become airborne.[1]
Body Protection Protective clothingWear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1]

Health Hazard Information

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation and ingestion.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • If on Skin: Wash with plenty of soap and water.[1]

  • If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • In all cases of exposure, seek medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination.

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Do not allow the substance to enter drains or soil.[1]

  • Collect waste in suitable, closed containers for disposal.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh/Measure Compound b->c Proceed to handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment complete f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for safe handling of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.